Product packaging for BISMUTH TITANATE(Cat. No.:CAS No. 12048-51-0)

BISMUTH TITANATE

Cat. No.: B1143568
CAS No.: 12048-51-0
M. Wt: 625.69
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Description

Bismuth Titanate represents a family of multi-functional oxide materials, with Bi 4 Ti 3 O 12 and Na 0.5 Bi 0.5 TiO 3 (BNT) being among the most prominent members for advanced research. These compounds are primarily valued for their perovskite-related crystal structures, which give rise to exceptional ferroelectric, piezoelectric, and photocatalytic properties. As a lead-free alternative, this compound-based ceramics are a central focus in the development of next-generation electronic devices, aiming to replace lead-based materials like PZT . Key research applications include lead-free piezoelectric ceramics for sensors, actuators, and transducers . BNT-based systems are particularly promising for actuator applications due to their ability to generate giant field-induced strain . This compound (Bi 4 Ti 3 O 12 ) is also a candidate for high-temperature and harsh-environment piezoelectric applications, such as ultrasonic transducers in nuclear reactors, owing to its high Curie temperature of approximately 675°C and demonstrated endurance under high gamma radiation and fast neutron fluence . In the energy sector, BNT-based ceramics are engineered for high-performance dielectric capacitors, achieving high recoverable energy storage density and efficiency . In environmental remediation, this compound functions as a highly effective photocatalyst and piezocatalyst. Its band gap structure allows for the degradation of organic pollutants (e.g., dyes, pharmaceuticals like ibuprofen) in water and the removal of harmful gases (e.g., NO x ) from air under light irradiation and/or ultrasonic vibration . The material's performance is strongly influenced by its synthesis route, with methods such as microwave-assisted combustion and coprecipitation enabling control over morphology and properties . This product is intended for research and development purposes only.

Properties

CAS No.

12048-51-0

Molecular Formula

Bi2O7Ti2

Molecular Weight

625.69

Origin of Product

United States

Advanced Synthesis Methodologies and Fabrication Techniques for Bismuth Titanate

Solid-State Reaction Routes for Polycrystalline Bismuth Titanate

The solid-state reaction method is a conventional and widely utilized approach for synthesizing polycrystalline ceramics. rsc.orgpeerj.com This technique generally involves the high-temperature reaction of solid precursors to form the desired compound.

Conventional High-Temperature Solid-State Synthesis

The conventional solid-state synthesis of this compound typically involves the intimate mixing of precursor powders, followed by calcination at elevated temperatures. aip.orgaip.org The most common precursors are bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂). scientific.netmmu.ac.uk The process is governed by the diffusion of ions between the solid particles, necessitating high temperatures to overcome the kinetic barriers of the reaction.

The synthesis of Sodium this compound (NBT) via this method has been reported, where nano-powder was prepared by heating the precursors at temperatures ranging from 200 °C to 800 °C. aip.orgaip.org Structural analysis confirmed the formation of the NBT structure at temperatures between 600 °C and 800 °C, resulting in a monoclinic crystal structure. aip.org Below 600 °C, intermediate phases were observed, highlighting the critical role of temperature in achieving the desired phase. aip.org The primary advantages of the solid-state reaction method are its simplicity and cost-effectiveness, particularly for large-scale production. aip.org

PrecursorsTemperature Range (°C)Resulting PhaseCrystal StructureReference
Na₂CO₃, Bi₂O₃, TiO₂200 - 800Na₀.₆Bi₀.₄TiO₃ (NBT)Monoclinic aip.orgaip.org
Bi₂O₃, TiO₂1000Bi₄Ti₃O₁₂ (BIT)Orthorhombic scientific.net

Mechanochemical Activation in Solid-State Synthesis

Mechanochemical activation is a modification of the conventional solid-state route that employs mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations at lower temperatures. scispace.com This technique can lead to the formation of nano-sized powders with enhanced reactivity, which can improve the sinterability of the resulting ceramics. scispace.comscientific.net

In the synthesis of Bi₄Ti₃O₁₂, mechanochemical activation of Bi₂O₃ and TiO₂ (anatase) precursors in a planetary ball mill has been shown to be advantageous over conventional solid-state reactions. scientific.net The high-energy milling process facilitates the formation of the desired this compound phase during subsequent sintering at 1000 °C. scientific.net Similarly, barium this compound (BaBi₄Ti₄O₁₅) has been prepared from mechanochemically synthesized barium titanate and this compound, forming the desired Bi-layered perovskite structure at 1100 °C without a pre-calcination step. researchgate.net The crystallite size of the resulting material can be influenced by the milling time, with longer milling durations sometimes leading to a decrease in crystallite size. materialsciencejournal.org

PrecursorsMilling TimeSintering Temperature (°C)Resulting CompoundKey FindingReference
Bi₂O₃, TiO₂ (anatase)Not specified1000Bi₄Ti₃O₁₂Improved sinterability over conventional method. scientific.net
BaO, Bi₂O₃, TiO₂20, 25, 30 hours700Barium this compoundCrystallite size decreases with increased milling time. materialsciencejournal.org
Barium Titanate, this compound30 minutes1100BaBi₄Ti₄O₁₅Formation of Bi-layered perovskite structure without pre-calcination. researchgate.net
Bi₂O₃, TiO₂ (rutile)60, 120, 360 minutes1000 (for 12h)Bi₄Ti₃O₁₂Orthorhombic structure formed after 2 hours of milling. scispace.com

Solution-Based Approaches for this compound

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity, lower processing temperatures, and the ability to control particle size and morphology. scispace.com These techniques involve the use of liquid precursors that are chemically converted into the final product.

Sol-Gel Processing and Sol-Gel Derived Thin Films

The sol-gel method is a versatile wet-chemical technique used to produce ceramic materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. rsc.org For this compound, this typically involves the hydrolysis and condensation of metal alkoxides or other metal-organic precursors in a solvent.

The synthesis of Bi₄Ti₃O₁₂ thin films has been successfully demonstrated using a modified sol-gel process with bismuth nitrate (B79036) and titanium(IV) butoxide as starting materials. The films, deposited on substrates like silicon and stainless steel via spin coating, were annealed at 650 °C to achieve a crystalline, layered perovskite-like structure with orthorhombic symmetry. researchgate.net The resulting films were reported to be smooth, dense, and crack-free. researchgate.net The sol-gel technique also allows for the fabrication of modified this compound thin films, such as Nd- and V-modified Bi₄Ti₃O₁₂, which have shown improved dielectric and ferroelectric properties compared to unmodified films. spiedigitallibrary.org

PrecursorsAnnealing Temperature (°C)Resulting ProductKey CharacteristicsReference
Bismuth Nitrate, Titanium(IV) Butoxide650Bi₄Ti₃O₁₂ Thin FilmsOrthorhombic, layered perovskite structure; smooth and crack-free. researchgate.net
Bismuth Nitrate, Titanium Isopropoxide, Neodymium Acetate, Vanadium Acetylacetonate700 (for 2h)Nd- and V-modified Bi₄Ti₃O₁₂ Thin FilmsSingle-phase BIT-type structure with (00l) preferred orientation. spiedigitallibrary.org
Titanium Alkoxides600 - 700Bi₂Ti₂O₇ FilmsPyrochloric cubic phase. researchgate.net

Hydrothermal and Solvothermal Synthesis of this compound Nanostructures

Hydrothermal and solvothermal synthesis are methods of crystallizing substances from high-temperature aqueous or non-aqueous solutions at high vapor pressures. rsc.orgresearchgate.net These techniques are particularly effective for producing well-defined nanostructures of this compound with controlled morphologies, such as nanoparticles, nanowires, and nanoplatelets. researchgate.netrsc.org

The hydrothermal synthesis of this compound often involves the reaction of bismuth and titanium precursors in a basic solution (e.g., NaOH or KOH) at elevated temperatures in a sealed vessel. researchgate.netrsc.org The morphology of the resulting nanostructures is highly dependent on the reaction conditions, including the concentration of the mineralizer, temperature, and reaction time. rsc.org For instance, at lower NaOH concentrations (≤1 mol L⁻¹), nanowires with an orthorhombic structure tend to form, while at higher concentrations (≥1 mol L⁻¹), nanoplatelets with an Aurivillius layered-perovskite structure are produced after prolonged treatment at 200 °C. rsc.org The solvothermal method, a similar process using an organic solvent, has also been employed to synthesize Bi₂Ti₂O₇. peerj.com

PrecursorsMineralizer/SolventTemperature (°C)MorphologyResulting PhaseReference
Bi(NO₃)₃·5H₂O, Ti(OH)₄NaOH (≤1 mol L⁻¹)200NanowiresOrthorhombic rsc.org
Bi(NO₃)₃·5H₂O, Ti(OH)₄NaOH (≥1 mol L⁻¹)200NanoplateletsAurivillius layered-perovskite rsc.org
Bi(NO₃)₃, Ti(SO₄)₂Polyethylene (B3416737) Glycol (PEG) in waterNot specifiedVarious nanostructuresCubic Bi₁₂TiO₂₀ nih.gov
Bi(NO₃)₃·5H₂O, TiO₂KOH or NaOHNot specifiedNanoparticles (~30 nm)Perovskite Potassium Sodium this compound scirp.org

Co-precipitation and Emulsion-Based Techniques

Co-precipitation is a simple and effective method for synthesizing fine and uniform powders by precipitating multiple ionic species from a solution simultaneously. rsc.orgrsc.org This technique allows for intimate mixing of the precursor components at the atomic level, which can lead to the formation of the desired phase at lower calcination temperatures compared to solid-state methods.

In a typical co-precipitation synthesis of Bi₄Ti₃O₁₂, bismuth nitrate and titanium isopropoxide are used as precursors. researchgate.net The precipitate is formed by adjusting the pH of the solution, often to around 9, using a precipitating agent like ammonium (B1175870) hydroxide (B78521). researchgate.net The resulting precipitate is then washed, dried, and calcined at temperatures ranging from 400 to 700 °C to obtain the final product. researchgate.net A single-phase orthorhombic structure of Bi₄Ti₃O₁₂ can be achieved after calcination at 700 °C for 2 hours. researchgate.nethanrimwon.com A modified oxalate (B1200264) co-precipitation method has also been developed, which has been shown to successfully produce Bi₄Ti₃O₁₂ powders. hanrimwon.comresearchgate.net

Molten Salt Synthesis for Enhanced Crystallinity

Molten salt synthesis (MSS) is a versatile and effective method for producing well-crystallized, anisotropic ceramic powders at temperatures lower than those required for conventional solid-state reactions. This technique utilizes a molten salt as a flux, which facilitates the dissolution of precursors and the subsequent precipitation of the desired crystalline phase. The liquid environment of the molten salt enhances ionic diffusion, leading to accelerated reaction rates and the formation of well-defined crystal structures.

In the context of this compound, MSS has been successfully employed to synthesize phase-pure, plate-like particles with a high degree of crystallinity. cdmf.org.brresearchgate.netcdmf.org.br A common approach involves mixing precursor oxides, such as bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂), with a salt or a eutectic mixture of salts, such as sodium sulfate (B86663) (Na₂SO₄) and potassium sulfate (K₂SO₄). cdmf.org.brresearchgate.netcdmf.org.br The mixture is then heated to a temperature above the melting point of the salt, typically around 1000°C, for a relatively short duration. cdmf.org.brresearchgate.net

Research has demonstrated that the morphology and size of the resulting this compound particles can be controlled by adjusting various process parameters. For instance, the ratio of salt to reactants and the calcining temperature have been shown to influence the average particle size of the synthesized powders. scientific.net In one study, increasing the sintering temperature during MSS led to a gradual increase in the length of Bi₄Ti₃O₁₂ templates, with their shape evolving from lumpy to the characteristic plate-like structures of this material. researchgate.net Another investigation utilized a novel low-temperature molten salt system of calcium chloride (CaCl₂) and sodium chloride (NaCl) to produce Bi₄Ti₃O₁₂ platelets at temperatures as low as 650°C. hep.com.cn The size of these platelets was observed to increase with both the calcining temperature and the holding time. hep.com.cn

The use of MSS offers several advantages for the synthesis of this compound. It promotes the formation of templates with a preferred c-axis orientation, which is beneficial for certain applications. cdmf.org.brresearchgate.net Furthermore, the salt can be easily washed away with water after the reaction, yielding a pure product free of inorganic residues. cdmf.org.br The resulting weakly agglomerated particles are advantageous for subsequent ceramic processing.

Vapor-Phase Deposition Techniques for this compound Thin Films

The fabrication of high-quality thin films is crucial for the integration of this compound into microelectronic devices. Vapor-phase deposition techniques are paramount in this regard, offering precise control over film thickness, stoichiometry, and crystallinity. These methods involve the transport of precursor materials in the vapor phase to a substrate, where they react and deposit to form a thin film.

Pulsed Laser Deposition (PLD) of this compound

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique renowned for its ability to produce high-quality, stoichiometric thin films of complex materials. In PLD, a high-power pulsed laser is used to ablate a target material, creating a plasma plume that expands and deposits onto a heated substrate.

PLD has been extensively used to grow epitaxial thin films of this compound on various single-crystal substrates, including strontium titanate (SrTiO₃), lanthanum aluminate (LaAlO₃), and magnesium oxide (MgO). aip.orglbl.gov The epitaxial growth ensures a high degree of crystalline perfection and orientation, which is critical for optimizing the ferroelectric properties of the film. For instance, epitaxial Bi₄Ti₃O₁₂ films grown on SrTiO₃ substrates have demonstrated excellent quality, as confirmed by X-ray diffraction, Rutherford backscattering, and transmission electron microscopy. aip.orglbl.gov

The deposition parameters in PLD, such as substrate temperature, background gas pressure, and laser fluence, play a crucial role in determining the film's properties. Ferroelectric films of this compound have been successfully grown at temperatures as low as 500°C on silicon (Si), MgO, and platinum-coated silicon (Pt/Si) substrates. aip.org The composition of the films, particularly the bismuth to lead ratio in lead-doped this compound, can be controlled by adjusting the deposition temperature. researchgate.net Studies comparing PLD-grown films with those produced by chemical solution deposition (CSD) have shown that PLD films often exhibit a denser, more uniform microstructure with columnar grains, leading to superior ferroelectric and piezoelectric properties. tandfonline.com

PLD Parameter Typical Value/Range Effect on Film Properties
Substrate Temperature500 - 700°CInfluences crystallinity and phase formation. aip.orgresearchgate.net
Background PressureVaries (e.g., vacuum, O₂)Affects stoichiometry and defect concentration.
Laser FluenceVariesImpacts deposition rate and plasma characteristics.
Substrate MaterialSrTiO₃, LaAlO₃, MgO, Si, Pt/SiDetermines epitaxial relationships and film orientation. aip.orglbl.govaip.org

Sputtering Techniques for this compound Film Growth

Sputtering is another widely used physical vapor deposition technique for producing thin films. In this process, a target material is bombarded with energetic ions, typically from an inert gas plasma (like argon), causing atoms from the target to be ejected and deposited onto a substrate. Radiofrequency (RF) magnetron sputtering is a common variant used for depositing insulating materials like this compound.

This compound thin films have been successfully grown on silicon substrates using RF magnetron sputtering. usta.edu.conih.govdaneshyari.com The as-deposited films are often amorphous and require a post-deposition annealing step to crystallize into the desired perovskite phase. usta.edu.codaneshyari.com The annealing atmosphere (e.g., oxygen or air) and duration have a significant impact on the ferroelectric properties of the films. usta.edu.codaneshyari.com For example, annealing in a dry air atmosphere has been shown to yield higher piezoelectric coefficients compared to annealing in an oxygen atmosphere. usta.edu.codaneshyari.com

The sputtering parameters, such as the power supplied to the target, substrate temperature, and argon flow rate, influence the composition and morphology of the deposited films. nih.gov While sputtering is a versatile and scalable technique, it can be challenging to achieve the precise stoichiometric control required for complex oxides like this compound. The material itself is brittle and has low thermal conductivity, which can present challenges during the sputtering process. lesker.com

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a substrate by the chemical reaction of vapor-phase precursors. CVD offers excellent control over film composition and can produce highly conformal coatings on complex topographies.

Hot-wall metalorganic chemical vapor deposition (MOCVD) has been successfully employed to deposit ferroelectric this compound thin films. aip.orgvt.edu In this process, metalorganic precursors, such as triphenyl bismuth and titanium ethoxide, are transported by a carrier gas into a heated reactor where they decompose and react to form the Bi₄Ti₃O₁₂ film on the substrate. aip.orgvt.edu The Bi/Ti ratio in the film can be readily controlled by adjusting the precursor temperatures and carrier gas flow rates. aip.orgvt.edu One of the advantages of this technique is the ability to deposit pure Bi₄Ti₃O₁₂ phase directly, without the need for post-deposition annealing. aip.orgvt.edu

A hybrid technique combining electron cyclotron resonance (ECR) plasma sputtering and CVD has also been developed for the preparation of this compound films. journaldephysique.org This method uses a sputtered Bi₂O₃ target and a CVD source for titanium isopropoxide to achieve stoichiometric control. journaldephysique.org Research comparing CVD and chemical solution deposition (CSD) has indicated that CVD can produce films with better crystallinity and a higher degree of c-axis texturing at lower temperatures. tandfonline.comtandfonline.com

CVD Parameter Typical Precursor/Value Effect on Film Properties
Bismuth PrecursorTriphenyl bismuth (Bi(C₆H₅)₃)Controls bismuth content in the film. aip.orgvt.edu
Titanium PrecursorTitanium ethoxide (Ti(C₂H₅O)₄), Titanium isopropoxideControls titanium content in the film. aip.orgvt.edutandfonline.comtandfonline.com
Deposition Temperature550 - 650°CInfluences deposition rate and film composition. aip.orgvt.edujournaldephysique.org
Carrier GasNitrogen, ArgonTransports precursors to the reactor. aip.orgvt.edutandfonline.com

Atomic Layer Deposition (ALD) Techniques for Thin Films

Atomic Layer Deposition (ALD) is a specialized CVD technique that utilizes sequential, self-limiting surface reactions to deposit films one atomic layer at a time. This layer-by-layer growth mechanism provides exceptional control over film thickness and conformality, even on highly three-dimensional structures.

The deposition of this compound thin films by ALD typically involves alternating pulses of a bismuth precursor, a titanium precursor, and an oxygen source (like water or ozone) into the reactor. tkk.fiacs.orgatomiclayerdeposition.comacs.org Suitable precursors include bismuth tris(bis(trimethylsilyl)amide) and titanium methoxide. acs.orgacs.org The as-deposited films are generally amorphous and require a post-annealing step at temperatures around 600-750°C to crystallize into the desired ferroelectric Bi₄Ti₃O₁₂ phase. tkk.fiacs.orgacs.org

The stoichiometry of the film, which is critical for achieving the correct crystalline phase, is precisely controlled by the ratio of the precursor cycles. acs.org Research has shown that a slight excess of bismuth can facilitate the crystallization of the Bi₄Ti₃O₁₂ phase. tkk.fiacs.org While ALD offers unparalleled control over film growth, finding suitable and compatible precursors for all the constituent metals can be a challenge. atomiclayerdeposition.com

Nanostructure Fabrication and Morphology Control in this compound

The fabrication of nanostructured this compound, including nanofibers, nanoplates, and nanocubes, has garnered significant interest due to the size- and morphology-dependent properties of materials at the nanoscale. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these nanostructures.

In hydrothermal synthesis, the chemical reaction and crystallization occur in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. The morphology of the resulting bismuth sodium titanate (a related lead-free piezoelectric material) nanostructures has been shown to be highly dependent on the precursor composition, the concentration of the mineralizer (such as sodium hydroxide), and the reaction temperature and time. rsc.orgscispace.com By carefully controlling these parameters, researchers have been able to selectively synthesize nanofibers, nanospheres, and nanocubes. rsc.orgscispace.comresearchgate.net For instance, higher concentrations of the mineralizer can promote the transformation from nanospheres to nanocubes. rsc.org

The growth mechanism of these nanostructures is a complex process that can involve oriented attachment of smaller nanocrystals. scispace.com For example, the formation of nanofibers can occur through the self-assembly of nanocubes. scispace.com The ability to control the morphology of this compound at the nanoscale opens up possibilities for developing novel devices with enhanced or tailored properties.

Other methods like calcination and solvothermal synthesis are also used to create this compound with varied morphologies. rsc.org In these methods, factors such as the feed ratios of bismuth and titanium sources, reaction time and temperature, and the use of additives play a crucial role in determining the final size and shape of the nanostructures. rsc.org

Synthesis Method Controlling Parameters Resulting Morphologies
Hydrothermal/SolvothermalPrecursor concentration, Mineralizer concentration, Temperature, TimeNanofibers, Nanospheres, Nanocubes, Nanoplates. rsc.orgscispace.comresearchgate.net
CalcinationReaction temperature, Feed ratiosVaried morphologies, size, and dispersion. rsc.org

Electrospinning for this compound Nanofibers

Electrospinning has emerged as a versatile and effective technique for producing one-dimensional (1D) nanostructures of inorganic ferroelectric materials like this compound. mdpi.com The process involves the ejection of a polymer-precursor solution through a needle under a high-voltage electric field, resulting in the formation of continuous nanofibers. mdpi.com Subsequent heat treatment is necessary to remove the polymer and crystallize the inorganic phase. mdpi.com

The morphology and diameter of the resulting nanofibers can be meticulously controlled by adjusting parameters such as the concentration of the precursor solution. mdpi.com For instance, La-substituted this compound (BLT) nanofibers with diameters ranging from 100 to 300 nm have been successfully fabricated using a sol-gel-based electrospinning method, followed by annealing at 700°C. nih.gov These nanofibers exhibited excellent crystallinity and lengths exceeding 150 µm. nih.gov Similarly, neodymium-substituted this compound (BNT) nanofibers have also been synthesized via electrospinning. researchgate.net Research has also been conducted on producing lead-free sodium this compound (NBT) nanofibers with diameters of 200–300 nm using this technique.

Precursor MaterialNanofiber DiameterAnnealing TemperatureResulting Phase
La-substituted this compound (BLT) sol-gel100-300 nm700°C for 1 h in airPure phase perovskite structure
Nd-substituted this compound (BNT) sol-gel with PVPNot specifiedNot specifiedPerovskite structure
Sodium this compound (NBT)200-300 nm>700°C in airPure perovskite phase

Template-Assisted Growth of Ordered this compound Architectures

Template-assisted synthesis provides a powerful route to fabricate ordered and complex nanostructures of this compound with controlled dimensions and morphology. This method utilizes a pre-existing template with a defined structure to guide the growth of the desired material. Both positive and negative templates can be employed. ntnu.no

For instance, porous alumina (B75360) membranes have been used as negative templates to create this compound nanotubes. ntnu.no A sol containing the precursors is infiltrated into the pores of the membrane, and subsequent annealing leads to the formation of nanotubes that replicate the template's channels. ntnu.no This method has been successfully applied to synthesize lead titanate nanotubes with diameters of 200-400 nm and wall thicknesses of approximately 20 nm after annealing at 700°C. ntnu.no Another approach involves the molten salt method, where a salt flux facilitates the anisotropic growth of this compound platelets, which can then act as templates for further grain growth. cdmf.org.brresearchgate.net

The use of polyethylene glycol (PEG) as a soft template in a microwave-initiated combustion method has been shown to guide the formation of nanosheets. peerj.com The PEG molecules are believed to provide a surface for the aggregation of nanoparticles into sheet-like structures. peerj.com

Control of Particle Size and Shape in this compound Powders

The ability to control the particle size and shape of this compound powders is crucial as these characteristics significantly influence the material's properties and performance in various applications. Several synthesis techniques offer a degree of control over these parameters.

Wet-chemistry methods, such as sol-gel and hydrothermal synthesis, are widely used to achieve better control over particle morphology, size, and distribution compared to conventional solid-state reactions. elsevier.es In the sol-gel method, the hydrolysis and condensation of molecular precursors allow for the formation of a homogeneous gel, which upon heat treatment yields fine and uniform particles. elsevier.es The addition of dopants, such as niobium, in the sol-gel process can influence the grain size and shape of the resulting this compound ceramics. elsevier.es

Hydrothermal synthesis, which involves crystallization from aqueous solutions at elevated temperatures and pressures, offers another avenue for morphological control. By adjusting reaction parameters like temperature, time, and reagent concentration, various Bi12TiO20 architectures, including nanospheres, nanowires, microflowers, and microspheres, have been prepared. uni-muenster.de For example, at 150°C, the morphology can evolve from nanosphere agglomerates to microflowers and then to microspheres over time. uni-muenster.de At a higher temperature of 180°C, the formation of long nanowires is observed. uni-muenster.de

Mechanical activation through high-energy ball milling is another technique to control particle size. This method can produce nanosized powders with crystallite sizes as small as 20-22 nm. Similarly, milling of sodium this compound-barium titanate powders has been shown to reduce the particle size from 1.5 µm to 500 nm after 48 hours of milling. imim.pl

Synthesis MethodControlled Parameter(s)Resulting Morphology/SizeReference
HydrothermalReaction Temperature & TimeNanospheres, Nanowires, Microflowers, Microspheres (2-6 µm) uni-muenster.de
High-Energy Ball MillingMilling TimeNanosized powder (~20 nm)
Sol-Gel with Nb dopingDopant ConcentrationNearly spherical (245 nm) to plate-like (560 nm) particles elsevier.es
Milling (NBT-BT)Milling Time (0-48h)Particle size reduction from 1.5 µm to 500 nm imim.pl

Microwave-Assisted Synthesis of this compound Nanosheets

Microwave-assisted synthesis has gained prominence as a rapid and energy-efficient method for producing nanomaterials. scispace.comresearchgate.netpeerj.com This technique utilizes microwave irradiation to heat the precursors, leading to a fast combustion reaction and the formation of the desired product. scispace.compeerj.com For this compound, this method can significantly reduce the synthesis time to minutes, compared to the hours or days required for conventional wet-chemical methods. scispace.comresearchgate.net

Ultra-thin this compound nanosheets have been successfully produced using a microwave-initiated combustion method. scispace.compeerj.com The thickness of these nanosheets can be tuned by adding a capping agent, such as polyethylene glycol (PEG), to the precursor solution. scispace.comresearchgate.net The amount of PEG added influences the final thickness of the nanosheets, which in turn affects their physical properties. scispace.comresearchgate.net The resulting nanosheets typically have lateral dimensions in the range of 100 to 200 nm. peerj.com The process involves irradiating the precursor mixture in a commercial microwave, which initiates a combustion reaction, yielding a soft, flaky nanocomposite ash. researchgate.net

Post-Synthesis Treatment and Annealing Effects on this compound

Post-synthesis treatments, particularly annealing, play a critical role in determining the final crystalline structure, grain size, and properties of this compound. As-synthesized materials, especially those prepared by methods like sputtering or low-temperature chemical routes, are often amorphous and require annealing to achieve the desired crystalline phase. mdpi.com

The annealing temperature is a key parameter. For instance, this compound thin films deposited by sputtering are initially amorphous and require annealing to crystallize. mdpi.com Annealing at 600°C can lead to full crystallization and excellent transparency. mdpi.com Further increasing the annealing temperature can lead to an increase in grain size. mdpi.com However, at temperatures above 600°C, there is a risk of bismuth loss due to evaporation, which can lead to the formation of bismuth-deficient secondary phases like Bi2Ti2O7. mdpi.com

The annealing atmosphere also has a significant impact. Annealing in dry air has been found to be more effective in achieving larger crystallite sizes (up to 17 nm) compared to an oxygen atmosphere, likely due to a reduced nucleation rate. mdpi.comresearchgate.net

In the case of hydrothermally synthesized this compound nanowires, annealing at temperatures above 500°C can induce a transformation from a metastable structure to the stable Aurivillius structure. rsc.org Complete transformation is observed after annealing at 550°C for 2 hours. rsc.org For solution combustion synthesized Bi4Ti3O12 powders, while the material is crystalline even without annealing, increasing the calcination temperature leads to particle and crystallite growth. scielo.br An annealing temperature of 600°C was found to be suitable for producing crystalline particles with desirable small sizes. scielo.brresearchgate.net

Crystallographic Structure and Phase Transitions in Bismuth Titanate Systems

Perovskite-Type Structures (e.g., BiTiO3, Na0.5Bi0.5TiO3) and Polymorphs

Perovskite-type bismuth titanates, with the general formula ABO₃, are characterized by a crystal structure where the A-site is occupied by bismuth (Bi) and often another cation like sodium (Na), and the B-site is occupied by titanium (Ti).

Sodium bismuth titanate (Na₀.₅Bi₀.₅TiO₃, hereafter NBT) is a well-studied lead-free piezoelectric material. At room temperature, NBT typically exhibits a rhombohedral structure. sciopen.comscielo.br However, its structure is complex, with studies also pointing to the coexistence of rhombohedral (R3c) and tetragonal (P4bm) phases. researchgate.net As temperature increases, NBT undergoes a sequence of phase transitions. It transforms from the room-temperature rhombohedral phase to a tetragonal phase at approximately 255-320°C, and subsequently to a cubic paraelectric phase at around 540°C. scielo.brmdpi.com The solid solution of NBT with barium titanate (BaTiO₃) is known for exhibiting a morphotropic phase boundary (MPB), where the piezoelectric properties are significantly enhanced. For instance, in the (1-x)Na₀.₅Bi₀.₅TiO₃–xBaTiO₃ system, an MPB between the rhombohedral and tetragonal phases exists at approximately x=0.06. researchgate.net

The various polymorphs of NBT across different temperatures and compositions are a key area of research due to their profound impact on the material's functional properties.

Structural Distortions and Symmetry Breaking in Perovskite Bismuth Titanates

The ideal perovskite structure is cubic. However, in materials like NBT, distortions from this ideal symmetry are common and are the origin of their ferroelectric properties. These distortions involve two primary mechanisms: the tilting of TiO₆ octahedra and the displacement of cations from their high-symmetry positions.

In NBT, the disorder of Na⁺ and Bi³⁺ cations on the A-site of the perovskite lattice and the formation of polar nanoregions contribute to diffuse phase transitions. scispace.com The transition from the rhombohedral to the tetragonal phase involves changes in the octahedral tilting system. The rhombohedral phase is characterized by an a⁻a⁻a⁻ tilt system, which transforms to an a⁰a⁰c⁺ system in the tetragonal phase. acs.org This transformation signifies a change in the rotational pattern of the TiO₆ octahedra, which breaks the cubic symmetry and results in lower-symmetry ferroelectric phases. The spontaneous polarization in these materials arises from the relative displacement of the A-site cations (Na⁺ and Bi³⁺) and the TiO₆ octahedra. researchgate.net

High-Pressure Phases and Phase Stability Investigations

The application of high pressure provides a powerful tool to investigate the stability of different phases and induce structural transformations. Studies on NBT under high pressure have revealed a sequence of phase transitions. At ambient pressure, NBT has a rhombohedral structure (space group R3c). As pressure increases, it undergoes a transition to a lower-symmetry structure. researchgate.net

High-pressure experiments combining neutron and synchrotron X-ray diffraction have shown that at approximately 2.6 GPa, the ambient-pressure rhombohedral structure begins to transform. researchgate.net By 3.3 GPa, it converts to an orthorhombic structure with the space group Pnma. researchgate.net Further studies using high-pressure Raman spectroscopy on NBT have indicated that this transition is not a single-step process but occurs through an intermediate phase between 2.7 and 5 GPa. aps.org A proposed scenario suggests an initial change in the A-cation displacement, followed by changes in the B-site cation displacement and octahedral tilt system at higher pressures. aps.org For NBT-BaTiO₃ solid solutions near the MPB, a pressure-induced transition from a pseudocubic low-pressure phase to an orthorhombic high-pressure phase (Pnma) occurs between 4.4 and 5.0 GPa. researchgate.net

Compound SystemPressure RangeObserved Phase TransitionHigh-Pressure Phase (Space Group)
Na₀.₅Bi₀.₅TiO₃ (NBT)~2.6 - 3.3 GPaRhombohedral (R3c) → OrthorhombicPnma researchgate.net
Na₀.₅Bi₀.₅TiO₃ (NBT)~2.7 - 5.0 GPaRhombohedral (R3c) → Intermediate → OrthorhombicPnma aps.org
NBT-BaTiO₃ (at MPB)~4.4 - 5.0 GPaPseudocubic → OrthorhombicPnma researchgate.net

Aurivillius-Phase Bismuth Layered Perovskite Titanates (e.g., Bi₄Ti₃O₁₂)

The Aurivillius family of bismuth oxides are characterized by a unique layered structure. These compounds are described by the general formula (Bi₂O₂) ²⁺(Aₙ₋₁BₙO₃ₙ₊₁) ²⁻, where fluorite-like (Bi₂O₂) ²⁺ layers are interleaved with perovskite-like (Aₙ₋₁BₙO₃ₙ₊₁) ²⁻ blocks. mdpi.comcambridge.org The integer 'n' represents the number of TiO₆ octahedral layers within the perovskite block.

This compound (Bi₄Ti₃O₁₂, hereafter BIT) is the archetypal member of this family with n=3. cambridge.org Its structure consists of (Bi₂O₂) ²⁺ layers alternating with (Bi₂Ti₃O₁₀) ²⁻ perovskite blocks. aip.org This layered arrangement leads to significant anisotropy in its physical properties. elsevier.es

Layered Structure Description and Crystallographic Space Groups

The crystal structure of BIT has been a subject of extensive study, with various symmetries reported depending on temperature and the characterization technique used. At room temperature, the structure is generally considered to have orthorhombic symmetry. ijritcc.orgijritcc.org However, careful optical studies and some diffraction experiments have indicated a slight monoclinic distortion (space group P1a1 or Pc). jkps.or.krbohrium.comaip.org More recent powder neutron diffraction studies have successfully modeled the structure in the orthorhombic space group B2cb. cambridge.org Other orthorhombic space groups like Fmmm and Aea2 have also been reported. materialsproject.org

Upon heating, BIT undergoes a phase transition to a high-temperature paraelectric phase. A variable-temperature synchrotron X-ray diffraction study showed that the room-temperature orthorhombic structure (modeled as B2eb) transforms to a tetragonal I4/mmm structure via an intermediate orthorhombic phase. acs.org Another study refined the structure of BIT using the orthorhombic space group B2cb at temperatures up to 650°C and the tetragonal space group I4/mmm at 800°C. xray.cz The structural distortions within the perovskite blocks, including the rotation and tilting of the TiO₆ octahedra, are considered crucial for the material's ferroelectric properties. mdpi.com

PhaseTemperatureCrystal SystemSpace Group
FerroelectricRoom TemperatureMonoclinicP1a1, Pc jkps.or.krbohrium.comaip.org
FerroelectricRoom TemperatureOrthorhombicB2cb, Fmmm, Aea2, B2eb cambridge.orgmaterialsproject.orgacs.org
ParaelectricHigh Temperature (>675°C)TetragonalI4/mmm acs.orgxray.cz

Stacking Faults and Intergrowth Structures in Aurivillius Phases

Due to their layered nature, Aurivillius phase materials are prone to structural defects, particularly stacking faults and intergrowths. acs.orgco-ac.com Stacking faults are disruptions in the regular stacking sequence of the layers along the c-axis. mdpi.commdpi.comtandfonline.com These can manifest as the insertion of an extra perovskite block, leading to local variations in the 'n' value. mdpi.com For example, regions with n=4 layers can be found within a matrix of an n=3 compound.

Intergrowth structures occur when layers corresponding to different 'n' values alternate in an ordered or disordered fashion. mdpi.com For instance, the compound Bi₇Ti₄NbO₂₁ is a regular intergrowth of half a unit cell of Bi₄Ti₃O₁₂ (n=3) and half a unit cell of Bi₃TiNbO₉ (n=2). jim.org.cn Similarly, sodium-doped this compound can form an intermediate phase, Na₀.₅Bi₈.₅Ti₇O₂₇, which is an intergrowth of Bi₄Ti₃O₁₂ (n=3) and Na₀.₅Bi₄.₅Ti₄O₁₅ (n=4) structures. aip.org These stacking faults and intergrowths can significantly influence the material's local stoichiometry and functional properties. mdpi.comco-ac.commdpi.com

Structural Characterization Techniques for this compound

A variety of advanced characterization techniques are employed to elucidate the complex crystal structures of this compound compounds. researchgate.netmdpi.com

X-ray Diffraction (XRD): XRD is the most common technique used to determine the phase, crystal structure, and lattice parameters of polycrystalline powders and thin films. ijritcc.orgmdpi.comaip.orgscientific.net Analysis of XRD patterns, often using Rietveld refinement, allows for the identification of space groups and quantification of phase fractions in multiphase samples. ijritcc.org

Neutron Diffraction: This technique is particularly sensitive to the positions of light atoms like oxygen, making it highly effective for determining the precise nature of octahedral tilting and distortions in perovskite structures. researchgate.netbohrium.com

Transmission Electron Microscopy (TEM): TEM, including high-resolution TEM (HRTEM) and selected area electron diffraction (SAED), provides direct visualization of the atomic structure at the nanoscale. researchgate.netmdpi.comrsc.org It is invaluable for identifying and characterizing local structural features such as stacking faults, intergrowths, out-of-phase boundaries, and ferroelectric domains. mdpi.comacs.orgumich.edueurekaselect.com

Raman Spectroscopy: This spectroscopic technique is sensitive to local lattice vibrations and symmetry. It is effectively used to probe phase transitions, as changes in the crystal structure result in distinct changes in the Raman spectra. aps.org

These techniques, often used in combination, provide a comprehensive understanding of the intricate relationship between the crystal structure and the properties of this compound materials.

High-Resolution X-ray Diffraction (XRD) and Neutron Diffraction Analysis

High-resolution X-ray diffraction (XRD) and neutron diffraction are powerful techniques for determining the crystal structure and investigating phase transitions in this compound. XRD is sensitive to the electron density distribution and is widely used for phase identification and lattice parameter determination. scirp.orgsci-hub.se Neutron diffraction, on the other hand, is sensitive to the positions of atomic nuclei and is particularly useful for determining the coordinates of light atoms like oxygen in the presence of heavy atoms like bismuth. iucr.orgresearchgate.net

Numerous studies have employed these techniques to elucidate the structural details of this compound. For example, Rietveld refinement of neutron powder diffraction data has been used to establish the sequence of phase transitions from a high-temperature cubic phase to tetragonal and then to rhombohedral structures in sodium this compound (Na₀.₅Bi₀.₅TiO₃), a related perovskite material. iucr.org In this compound itself, combined XRD and neutron diffraction studies have been crucial in identifying the space groups of different polymorphs and tracking their evolution with temperature. jkps.or.kr For instance, early work by Dorrian et al. utilized both X-ray and neutron diffraction to propose an orthorhombic structure for the room-temperature phase. jkps.or.kr More recent high-resolution synchrotron XRD studies have provided evidence for a continuous transformation from the room-temperature orthorhombic phase to the high-temperature tetragonal phase through an intermediate orthorhombic phase. acs.org

The combination of XRD and neutron diffraction provides complementary information that is often essential for a complete structural analysis of complex materials like this compound. researchgate.net

Electron Microscopy (TEM, HRTEM, SEM) for Lattice Imaging and Defect Analysis

Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Scanning Electron Microscopy (SEM) are indispensable tools for visualizing the microstructure, crystal lattice, and defects in this compound at the nanoscale.

Scanning Electron Microscopy (SEM) provides information about the surface morphology, grain size, and shape of this compound ceramics and powders. elsevier.escdmf.org.br This is crucial for understanding how synthesis conditions affect the material's microstructure.

Transmission Electron Microscopy (TEM) allows for direct imaging of the internal structure, including grain boundaries, domains, and defects. mdpi.com Selected Area Electron Diffraction (SAED) patterns obtained in a TEM provide information about the crystal structure and orientation of individual grains. cdmf.org.br

High-Resolution Transmission Electron Microscopy (HRTEM) enables the visualization of the crystal lattice at the atomic level. xray.cz This technique is particularly powerful for studying the atomic arrangement at interfaces, dislocations, and other crystal defects. mdpi.com In this compound, HRTEM has been used to observe the layered perovskite structure directly and to investigate local structural distortions.

Studies utilizing these techniques have revealed important details about the defect structure in this compound. For example, TEM has been used to observe ferroelectric domains and their response to external stimuli. cdmf.org.br HRTEM has provided insights into the nature of stacking faults and other planar defects that can influence the material's properties. The combination of these microscopy techniques provides a comprehensive understanding of the relationship between the crystal structure, microstructure, and properties of this compound.

Synchrotron Radiation Studies of this compound Structures

Synchrotron radiation, with its high brilliance and tunability, offers significant advantages for studying the crystal structure and phase transitions of this compound. High-resolution synchrotron X-ray diffraction experiments provide exceptionally detailed information about subtle structural changes that may not be detectable with conventional X-ray sources. acs.orgaip.org

Synchrotron-based techniques have been instrumental in resolving ambiguities regarding the crystal structure and phase transition sequence in this compound and related materials. For example, high-resolution synchrotron powder X-ray diffraction has been used to identify a monoclinic (Cc) phase in sodium this compound at room temperature, which coexists with a rhombohedral (R3c) phase. aip.org In bismuth ferrite (B1171679) lead titanate, synchrotron radiation experiments have revealed significant differences in crystallographic orientation, indicating a textured structure. whiterose.ac.uk

Furthermore, in-situ synchrotron diffraction studies, where the material is subjected to varying temperature, pressure, or electric fields, allow for the direct observation of structural transformations as they occur. whiterose.ac.uktandfonline.com This has been crucial in understanding the mechanisms behind phase transitions and the origins of the functional properties of these materials. For instance, synchrotron studies have clarified the polarization mechanism in bismuth sodium titanate, revealing the significant role of Bi ion displacement. jaea.go.jp

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a sensitive fingerprint of its crystal structure and local atomic arrangements. arxiv.org In this compound, Raman spectroscopy has been extensively used to study phase transitions, lattice dynamics, and the effects of doping and particle size. researchgate.netscielo.br

The Raman spectrum of this compound exhibits a number of characteristic peaks corresponding to different vibrational modes, including the internal vibrations of the TiO₆ octahedra and the vibrations of the (Bi₂O₂)₂⁺ layers. elsevier.esscielo.br Changes in the position, intensity, and width of these Raman modes can be correlated with structural phase transitions. For example, the appearance or disappearance of certain modes can signal a change in crystal symmetry. researchgate.net

Temperature-dependent Raman spectroscopy has been particularly insightful in tracking the phase transition sequence in this compound and related materials. arxiv.orgscielo.br Anomalies in the temperature evolution of specific vibrational modes have been correlated with dielectric anomalies and structural transformations. arxiv.org Furthermore, Raman spectroscopy has been used to investigate size-driven phase transitions in this compound nanocrystals, revealing a transition from an orthorhombic to a tetragonal phase as the particle size decreases. researchgate.net It is also a valuable tool for detecting local structural distortions and disorder that may not be apparent in long-range characterization techniques like XRD. scirp.org

First-Principles Calculations and Computational Structural Prediction for this compound

First-principles calculations, based on density functional theory (DFT), have become an invaluable tool for understanding and predicting the structural and electronic properties of materials like this compound from a fundamental quantum mechanical level. arxiv.org These computational methods allow for the investigation of phase stability, defect energetics, and the simulation of various material properties, providing insights that can be difficult to obtain experimentally.

Phase Stability and Energetics of this compound Polymorphs

First-principles calculations have been employed to determine the ground state structure and relative stability of different this compound polymorphs. arxiv.orgresearchgate.net By calculating the total energy of various experimentally observed and hypothetical crystal structures, researchers can predict which phase is the most stable under specific conditions.

For instance, DFT calculations have been used to compare the energies of the orthorhombic (B2cb) and monoclinic (B1a1) phases of this compound at zero pressure. arxiv.orgresearchgate.net These studies have consistently shown that the monoclinic structure with the B1a1 space group is the ground state structure, although the energy difference between the two phases is small. arxiv.org This small energy difference helps to explain why both structures can be experimentally observed. arxiv.org

Furthermore, computational studies have investigated the stability of other polymorphs, such as the pyrochlore (B1171951) and Aurivillius phases. rsc.org Thermodynamic calculations based on first-principles results can also predict the pressure and temperature conditions under which phase transitions are likely to occur. These theoretical investigations provide a crucial framework for understanding the complex phase diagram of this compound and for guiding the synthesis of specific polymorphs with desired properties.

Simulation of Crystal Defects and Non-Stoichiometry

First-principles calculations are also a powerful tool for investigating the role of crystal defects and non-stoichiometry in determining the properties of this compound. By creating computational models of structures with vacancies, interstitials, or substitutional dopants, it is possible to calculate the formation energies of these defects and to understand their impact on the electronic structure and stability of the material.

For example, DFT has been used to study the effects of oxygen vacancies and non-stoichiometry in pyrochlore this compound. rsc.org These calculations have shown that a non-stoichiometric structure can be more thermodynamically stable than the stoichiometric one, which is consistent with experimental observations. rsc.org The simulations can also predict how defects will affect the material's electronic properties, such as its band gap and charge carrier concentrations. rsc.org

In the context of doping, first-principles calculations can be used to determine the most likely substitution sites for dopant atoms and to predict how these substitutions will alter the crystal structure and electronic properties. researchgate.net This information is critical for designing new this compound-based materials with tailored functionalities for applications in areas such as photocatalysis and electronics. The simulation of defects also provides insights into mass transport and ionic conductivity within the material.

Electronic Structure and Bonding Characteristics of Bismuth Titanate

Band Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of materials like bismuth titanate. aip.orgarxiv.org These calculations provide insights into the band structure, density of states, and the nature of chemical bonding. arxiv.org

DFT calculations reveal that the valence band of this compound is primarily composed of O 2p states, while the conduction band is mainly formed by Ti 3d states. aip.orgaip.org The Bi 6p states also contribute to the conduction band, overlapping with the Ti 3d states. aip.org First-principles calculations have shown considerable hybridization among Ti 3d, Bi 6p, and O 2p states, which points to the covalent character of the bonds and is linked to the material's ferroelectric instability. arxiv.org

The band gap of this compound is a critical parameter influencing its optical and electrical properties. However, its value is a subject of some debate, with different theoretical and experimental methods yielding a range of results. DFT calculations using the Perdew-Burke-Ernzerhof (PBE) functional have reported an indirect band gap of 2.33 eV, while experimental values are typically around 3.1 eV. aip.org Other DFT studies using different functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, predict a larger indirect band gap of 3.6 eV, characterized by transitions from O 2p to Ti 3d orbitals. aip.org Experimental measurements using UV-Vis diffuse reflectance spectroscopy have determined band gaps of approximately 3.3 eV. aip.org For different phases, such as the pyrochlore (B1171951) Bi₂Ti₂O₇, DFT calculations have predicted a direct band gap of 2.6 eV, while experimental studies on nanorods of the same phase reported a band gap of 2.58 eV. utoledo.eduresearchgate.net

Reported Band Gap Values for this compound Variants
CompoundMethodBand Gap TypeBand Gap (eV)Source
Bi₄Ti₃O₁₂DFT (PBE)Indirect2.33 aip.org
Bi₄Ti₃O₁₂DFT (HSE06)Indirect3.6 aip.org
Bi₄Ti₃O₁₂UV-Vis SpectroscopyDirect/Indirect3.3 aip.org
Bi₂Ti₂O₇ (Pyrochlore)DFTDirect2.6 utoledo.edu
Bi₂Ti₂O₇ (Nanorods)UV-Vis SpectroscopyDirect/Indirect2.58 researchgate.net
Aurivillius this compoundTauc Plot (UV-Vis)Direct2.86 squ.edu.om
Aurivillius this compoundTauc Plot (UV-Vis)Indirect2.0 squ.edu.om

The Bi³⁺ ion possesses a stereochemically active 6s² lone pair of electrons, which plays a crucial role in the structural and electronic properties of bismuth-containing compounds. biointerfaceresearch.comresearchgate.net This lone pair is responsible for structural distortions in the crystal lattice. biointerfaceresearch.com In this compound, the Bi 6s states are located deep in the valence band, around -10 to -7 eV below the Fermi level. aip.org There is hybridization between the Bi 6s and O 2p orbitals, which influences the electronic structure. aip.org This hybridization is believed to contribute to the large polarization and ferroelectric properties observed in materials like sodium this compound. researchgate.net The lone pair can induce off-center distortions, which are fundamental to the existence of ferroelectricity. biointerfaceresearch.comuni-muenchen.de

Electronic States and Band Gap Determination

Charge Carrier Dynamics and Transport Mechanisms in this compound

The movement of charge carriers in this compound is complex and can be described by several mechanisms, which are often thermally activated. acs.org

In many titanates, the electrical conduction mechanism involves the hopping of charge carriers between localized states. scientific.net This is often described by the correlated barrier hopping (CBH) model. acs.org The charge carriers can be polarons, which are electrons or holes coupled with a local lattice distortion. arxiv.orgaps.org The formation of polarons occurs when a charge carrier becomes trapped in its own potential well, created by the distortion of the surrounding lattice. aps.org

The conduction can occur via small polaron hopping or large polaron hopping, depending on the temperature. For small polaron hopping, the charge carrier is localized on a single atomic site, while for large polarons, the distortion extends over several lattice sites. aip.org The transition between these two regimes can be observed as a function of temperature. The hopping of polarons is a thermally activated process, and the activation energy required for hopping is a key parameter. arxiv.orgaps.org In some this compound systems, the AC conductivity is attributed to short-range translational hopping assisted by small and large polarons at different temperature ranges. The hopping of charge carriers typically occurs between titanium sites, mediated by oxygen atoms. aip.org

In acceptor-doped this compound, such as when Nb⁵⁺ substitutes for Ti⁴⁺, different compensation mechanisms can occur to maintain charge neutrality. scielo.org.mx At low dopant concentrations, the compensation can be electronic, leading to an increase in free electrons and thus higher conductivity. scielo.org.mx At higher concentrations, the formation of bismuth vacancies can become the dominant compensation mechanism, which does not contribute free charge carriers and can lead to a decrease in conductivity. scielo.org.mx The presence of defects like oxygen vacancies can lead to mixed ionic-electronic conduction. researchgate.netwestlake.edu.cn The interaction between different types of defects, forming defect associates, can also impact conductivity by affecting the mobility of charge carriers. researchgate.nettu-darmstadt.de

Hopping Conduction and Polaron Formation

Spectroscopic Investigations of Electronic States

Various spectroscopic techniques are employed to experimentally probe the electronic states of this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and oxidation states of the constituent elements on the material's surface. osti.govresearchgate.netnih.gov For this compound, XPS confirms the presence of Bi³⁺ and Ti⁴⁺ as the primary oxidation states. nih.gov The Bi 4f spectrum shows characteristic peaks for Bi³⁺, and the Ti 2p spectrum confirms the Ti⁴⁺ state. nih.gov XPS can also provide evidence for the presence of oxygen vacancies. osti.govresearchgate.net For instance, in niobium-doped this compound, XPS has been used to track the incorporation of niobium into the titanium sites and analyze the resulting changes in the Ti and O signals. elsevier.es

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a primary method for determining the optical band gap of semiconductors. cdmf.org.br By analyzing the absorption spectrum, a Tauc plot can be constructed to estimate the band gap energy. aip.orgsqu.edu.om As mentioned earlier, UV-Vis studies on Bi₄Ti₃O₁₂ have yielded band gap values around 3.3 eV. aip.org For other forms like Bi₁₂TiO₂₀, band gap values as low as 2.66 eV have been reported, indicating sensitivity to visible light. cdmf.org.br

Raman Spectroscopy: Raman spectroscopy is a powerful tool for investigating the local crystal structure and lattice dynamics, which are intimately related to the electronic structure. aip.org Changes in the Raman spectra, such as shifts in band positions, can indicate structural modifications due to doping or defect formation, which in turn affect the electronic states. elsevier.esaip.org In Nb-doped this compound, a correlation has been observed between the intensity of a specific Raman mode and the Nb concentration, providing insight into how the dopant incorporates into the lattice. elsevier.es

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within a material.

Detailed Research Findings: XPS analysis of this compound consistently confirms the presence of bismuth (Bi), titanium (Ti), and oxygen (O). High-resolution spectra of the core levels of these elements provide insight into their oxidation states.

Bismuth (Bi): The Bi 4f spectrum typically shows two sharp peaks corresponding to Bi 4f7/2 and Bi 4f5/2. mdpi.com Studies report the Bi 4f7/2 peak at binding energies around 158.78 eV to 159.1 eV and the Bi 4f5/2 peak at approximately 164.2 eV to 164.4 eV. nih.govmdpi.comaip.org The spin-orbit splitting of about 5.2 to 5.3 eV is a characteristic feature that confirms the presence of bismuth in the +3 oxidation state (Bi3+). nih.govaip.org

Titanium (Ti): The Ti 2p spectrum is characterized by two peaks for Ti 2p3/2 and Ti 2p1/2. The Ti 2p3/2 peak is typically observed at binding energies ranging from 457.9 eV to 458.2 eV, while the Ti 2p1/2 peak appears around 463.5 eV to 464.0 eV. nih.govmdpi.comcsic.es The energy separation of approximately 5.6 to 5.7 eV between these peaks is indicative of titanium in the +4 oxidation state (Ti4+). nih.govsci-hub.se In some cases, a peak corresponding to Bi 4d3/2 at around 465.9 eV can overlap with the Ti 2p spectrum. mdpi.comsci-hub.se

Oxygen (O): The O 1s spectrum is often deconvoluted into multiple components. A primary peak at a lower binding energy, typically around 529.6 eV to 529.87 eV, is attributed to the lattice oxygen in the metal-oxygen bonds (Bi-O and Ti-O) of the Bi4Ti3O12 crystal structure. mdpi.comnih.gov A secondary, higher-energy peak, often observed around 531.4 eV or 531.5 eV, is generally assigned to surface-adsorbed oxygen species, such as hydroxyl groups or chemisorbed oxygen, often associated with oxygen vacancies. nih.govmdpi.com

The quantitative analysis of XPS data can also reveal the elemental ratios. For instance, a Bi:Ti:O ratio of 4:3:8.3 has been reported, where the deviation from the stoichiometric value of 12 for oxygen confirms the presence of oxygen vacancies. nih.gov

Table of XPS Binding Energies for this compound (Bi4Ti3O12)

ElementCore LevelBinding Energy (eV) RangeReference
Bismuth (Bi)Bi 4f7/2158.78 - 159.1 mdpi.comnih.govmdpi.comaip.org
Bismuth (Bi)Bi 4f5/2164.2 - 164.4 nih.govmdpi.comaip.org
Titanium (Ti)Ti 2p3/2457.9 - 458.2 nih.govmdpi.com
Titanium (Ti)Ti 2p1/2463.5 - 164.0 nih.govmdpi.comcsic.es
Oxygen (O)O 1s (Lattice)529.6 - 529.87 mdpi.comnih.gov
Oxygen (O)O 1s (Surface/Vacancy)531.4 - 531.5 nih.govmdpi.com

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of matter. tandfonline.com It is element-specific and provides information on the oxidation state, coordination chemistry, and the unoccupied density of states. acs.orghzdr.de The X-ray Absorption Near Edge Structure (XANES) region, in particular, is sensitive to the details of the density of electronic states near the Fermi level. acs.org

Detailed Research Findings: XAS studies on this compound, often focusing on the Ti L-edge and O K-edge, provide critical information about the electronic states.

Titanium L-edge: The Ti L2,3-edge XAS spectra result from the excitation of Ti 2p electrons to unoccupied Ti 3d states. aip.org The spectra for Bi4Ti3O12 typically show a four-peak structure. aps.org This structure arises from the spin-orbit splitting of the Ti 2p core level into 2p3/2 (L3) and 2p1/2 (L2) levels, and the crystal field splitting of the Ti 3d orbitals into t2g and eg sub-bands in the octahedral coordination environment. aip.orgaps.org The features in the Ti L-edge spectra confirm the octahedral coordination of Ti ions and are consistent with a Ti4+ valence state. aip.org However, some studies also indicate the presence of Ti3+ states, suggesting that oxygen vacancies are intrinsic to the material. aip.org

Oxygen K-edge: The O K-edge XAS spectrum probes the unoccupied O 2p-projected density of states. npsm-kps.org In this compound, the pre-edge region of the O K-edge spectrum is characterized by features arising from the hybridization of O 2p orbitals with the metal orbitals, primarily Ti 3d and Bi 6p states. researchgate.netcdmf.org.br The analysis of the O K-edge can reveal how the conduction band energies are affected by doping or other modifications. researchgate.net Studies have shown that the hybridization between O 2p and Bi 6p states in the perovskite layers is a crucial trigger for the ferroelectric transition in Bi4Ti3O12. researchgate.net

Photoelectron Spectroscopy (UPS/XPS) for Valence Band Analysis

Valence band spectroscopy, performed using either Ultraviolet Photoelectron Spectroscopy (UPS) or XPS, directly probes the occupied electronic states (the valence band) of a material. This analysis is essential for understanding chemical bonding and the origin of a material's electronic properties.

Detailed Research Findings: The valence band of this compound is primarily formed by the hybridization of Bi 6s, O 2p, and Ti 3d orbitals.

Orbital Contributions: First-principles calculations and experimental spectra show that the upper part of the valence band is dominated by hybridized Bi 6s and O 2p states. rsc.org The stereochemically active Bi 6s lone pair electrons are believed to play a significant role in the structural distortion and ferroelectricity of this compound. However, more recent studies suggest that the hybridization of Bi 6p and O 2p orbitals in the perovskite layers is the primary driver of the ferroelectric instability. researchgate.net The Ti 3d states contribute to the lower part of the valence band and form the bottom of the conduction band.

Valence Band Maximum (VBM): The position of the valence band maximum relative to the Fermi level determines the p-type or n-type character of the semiconductor. UPS studies on related perovskite systems show that the VBM position can be tailored by doping. bilkent.edu.tr For Bi4Ti3O12, the VBM is largely composed of O 2p and Bi 6s/6p states, and its energy determines the band gap, which is typically around 3.25 eV. mdpi.comaip.org Analysis of valence band spectra has shown that surface modifications can induce shifts in the VBM, affecting the material's electronic properties. nih.gov The interaction between the Bi 6s-O 2p antibonding states at the top of the valence band and the empty Bi 6p states is considered crucial for the ferroelectric behavior. rsc.orgtandfonline.com

Advanced Functional Properties of Bismuth Titanate and Their Research Implications

Ferroelectric Characteristics and Mechanisms in Bismuth Titanate Systems

This compound (BiT) and its related compounds, belonging to the Aurivillius family of bismuth layer-structured ferroelectrics (BLSFs), are distinguished by their unique crystal structures which give rise to a host of advanced functional properties. iphy.ac.cnresearchgate.net These materials are generally composed of (Bi2O2)2+ layers interleaved with perovskite-like (Am-1BmO3m+1)2- blocks, where 'm' is the number of perovskite units. bohrium.comaip.org This structural arrangement is the foundation for their significant ferroelectric, piezoelectric, and pyroelectric characteristics, making them subjects of intense research for applications such as non-volatile memories, high-temperature sensors, and lead-free piezoelectric devices. iphy.ac.cnresearchgate.netmrs-j.org

Spontaneous Polarization and Remnant Polarization Analysis

Spontaneous polarization (Ps) in this compound systems arises from the off-center displacement of cations within the crystal lattice, leading to a net dipole moment. nih.govacs.org In the classical view, this is often attributed to the displacement of the B-site cations (like Titanium, Ti) within the oxygen octahedra. acs.org However, research on bismuth sodium titanate (BNT)-based systems reveals a more complex mechanism, where shifts in the oxygen ion positions also play a crucial role. nih.govacs.org First-principles calculations for the ferroelectric phase of this compound attribute the origin of ferroelectricity to the significant displacements of oxygen ions within the TiO6 octahedra along the a-axis of the crystal. arxiv.org The hybridization between Ti 3d, Bi 6p, and O 2p states indicates a covalent nature of the bonds, which contributes to the ferroelectric instability. arxiv.org

The remnant polarization (Pr), which is the polarization that remains after an external electric field is removed, is a critical parameter for applications like ferroelectric random access memories (FeRAMs). The magnitude of both Ps and Pr can be significantly influenced by the specific composition and crystalline orientation. For instance, (Bi0.5Na0.5)TiO3 (BNT) single crystals exhibit a Pr of 31 μC/cm² along the scientific.netc direction, which increases to 54 μC/cm² along the scientific.netc direction, suggesting a spontaneous polarization of approximately 55 μC/cm² or greater. scientific.net Doping and substitution are common strategies to enhance polarization values. Substituting bismuth with rare-earth elements like Holmium (Ho), Erbium (Er), or Europium (Eu), often in combination with other elements like Vanadium (V), has been shown to effectively increase the remnant polarization. scientific.netscirp.orgscientific.net

Table 1: Remnant and Spontaneous Polarization in Various this compound Systems

Compound/System Remnant Polarization (Pr) (μC/cm²) Spontaneous Polarization (Ps) (μC/cm²) Coercive Field (Ec) (kV/cm) Reference(s)
Bismuth Sodium Titanate (BNT) 27 35 60 aip.org
Bismuth Potassium Titanate (BKT) 5.2 30 4.72 aip.org
(Bi0.5Na0.5)TiO3 Single Crystal scientific.netc 54 ~55 - scientific.net
Poled Bi4Ti3O12 Crystal 4.4 - 4.7 mrs-j.orgaip.org
Bi3.25La0.75Ti3O12 (BLT) Thin Film 21 - 44 researchgate.net
Bi3.4Ce0.6Ti3O12 Thin Film 31.05 (2Pr = 62.1) - - aip.org
Bi3.2Er0.8Ti3O12 (BET) 18 - 64 scirp.org
Bi3.2Er0.8Ti2.97V0.03O12 (BETV) 30 - - scirp.org
Bi3.25Eu0.75Ti3O12 16 - 62 scientific.net
Bi3.25Eu0.75Ti2.97V0.03O12 25 - - scientific.net
Bi4-xHoxTi3O12 (x=0.75) Film >30 - >60 scientific.netaip.org

Coercive Field and Hysteresis Loop Behavior

The coercive field (Ec) is the electric field strength required to reverse the polarization in a ferroelectric material. Along with remnant polarization, it is a key parameter derived from the polarization-electric field (P-E) hysteresis loop, which is the hallmark of a ferroelectric material. aip.org For memory applications, a low coercive field is often desirable, whereas for high-power applications, a higher coercive field might be necessary. iphy.ac.cniphy.ac.cn

The shape of the hysteresis loop provides significant insight into the ferroelectric quality of the material. Well-saturated, square-shaped loops indicate good ferroelectric switching behavior. iphy.ac.cnsemanticscholar.org In many this compound systems, such as Na-deficient sodium this compound, well-saturated and sharp-edged hysteresis loops are observed, confirming strong ferroelectric character. semanticscholar.org However, factors like defects (e.g., oxygen vacancies), stress, and the interface between the film and the electrode can lead to asymmetric or distorted loops. iphy.ac.cnaip.org For example, the volatilization of bismuth during high-temperature processing can create oxygen vacancies that interact with and pin domain walls, leading to imprint failure mechanisms evidenced by shifted hysteresis loops. iphy.ac.cn Doping can also alter the coercive field; for instance, in calcium this compound thin films, a coercive field of 64 kV/cm has been reported. dntb.gov.ua

Ferroelectric Domain Dynamics and Switching Behavior

Ferroelectric domains are regions within a crystal that have a uniform polarization direction. The application of an external electric field can cause these domains to reorient, a process known as domain switching. The dynamics of this process are fundamental to the functionality of ferroelectric devices. In this compound single crystals, domain observations have revealed that lenticular (lens-shaped) domains often act as the initial nuclei for polarization switching. mrs-j.orgaip.org

The ease of domain switching can be significantly affected by the material's history and microstructure. For example, unpoled this compound crystals often exhibit poor polarization hysteresis because the sidewise motion of these lenticular domains is clamped or inhibited. mrs-j.orgaip.org However, after a poling treatment (applying a strong electric field, often at elevated temperature), these clamped domains become switchable, resulting in a well-saturated hysteresis loop. mrs-j.orgaip.org This suggests that the poling process creates a more stable domain structure that is less prone to aging. mrs-j.org The switching behavior is also anisotropic; in textured this compound ceramics, non-180° domain switching is more prominent when the material is poled along a preferred crystallographic direction. aip.orgias.ac.in This anisotropy is thought to be due to the synergistic alignment of ferroelastic structural distortions, which can be likened to the mechanical clamping effects seen in thin films. aip.orgias.ac.in

Fatigue Phenomena and Retention Characteristics in this compound Thin Films

For memory applications like FeRAMs, two of the most critical performance metrics are fatigue and retention. Fatigue is the degradation of switchable polarization with repeated switching cycles, while retention is the ability of the material to maintain its polarization state over time. This compound thin films, particularly those with rare-earth dopants, are known for their excellent fatigue resistance. iphy.ac.cn For example, Bi4Ti3O12 thin films have demonstrated no significant fatigue up to 10¹⁰ bipolar switching cycles. researchgate.net Similarly, cerium-substituted this compound thin films have shown fatigue-free behavior up to 5x10¹⁰ cycles. aip.org

Retention characteristics are equally impressive. Lanthanum-doped this compound (Bi3.25La0.75Ti3O12, or BLT) thin films, for example, exhibit good long-term retention, losing only about 6% of their polarization after 10,000 seconds. researchgate.netaip.org The small decay that does occur is often attributed to depolarization fields generated by the redistribution of space charges and defects. researchgate.net Studies on calcium this compound (CBTi144) thin films also show excellent retention, retaining 90% of their initial polarization value after 1 second, with the oxygen environment in the lattice identified as a key factor for this retention-free characteristic. dntb.gov.ua

Temperature Dependence of Ferroelectric Properties and Curie Temperature

The ferroelectric properties of this compound are strongly dependent on temperature. As temperature increases, thermal energy can cause a decrease in spontaneous polarization and coercive field. hilarispublisher.com However, in some systems, an initial increase in polarization with temperature is observed, attributed to greater domain switchability at higher temperatures. hilarispublisher.comctscorp.com

A critical parameter is the Curie temperature (Tc), the temperature at which the material undergoes a phase transition from the ferroelectric state to a non-ferroelectric (paraelectric) state. piezotechnologies.com this compound and its derivatives are renowned for their high Curie temperatures, making them ideal for high-temperature piezoelectric applications. researchgate.netaip.orgjst.go.jp For instance, modified this compound materials can have a Tc of 600°C or even 650°C, with stable piezoelectric activity up to 400°C. aip.orgjst.go.jp Doping can influence the Curie temperature. In some bismuth ferrite-barium titanate systems, the Tc can be tuned, though it often decreases with higher dopant concentrations. aip.orgresearchgate.net The high Tc of materials like Strontium this compound (SrBi4Ti4O15) at 535°C makes it a promising lead-free alternative for high-temperature devices. piezotechnologies.com

Table 2: Curie Temperatures of Various this compound Systems

Material System Curie Temperature (Tc) (°C) Reference(s)
This compound (Bi4Ti3O12) 675 aip.org
Modified this compound (Pz46) 650 aip.org
Modified this compound (K-15) 600 jst.go.jp
Strontium this compound (SrBi4Ti4O15) 535 piezotechnologies.com
(LiCe)-modified NBT 660 aip.org
Bi3NbTiO9 (BNT) 914 aps.org
0.65BiFeO3–0.35BaTiO3 414 hilarispublisher.com

Strain-Induced Ferroelectricity and Electromechanical Coupling

Electromechanical coupling is the interplay between a material's mechanical and electrical properties, a key characteristic of piezoelectric materials. The electromechanical coupling factor (k) is a measure of the efficiency of converting mechanical energy to electrical energy and vice versa. aip.org this compound-based materials are actively researched for their potential in high-temperature piezoelectric applications, although their coupling factors are generally lower than those of lead-based materials like PZT. piezotechnologies.comaip.org For example, the coupling factor for Strontium this compound (SBT) is around 0.40, compared to about 0.70 for PZT. piezotechnologies.com Research efforts focus on enhancing these properties through doping and creating composite materials. piezotechnologies.comaip.org

Strain can also directly influence the ferroelectric state. The application of mechanical stress can induce ferroelastic domain switching, which is a primary hysteretic process in materials like sodium this compound. This strain-induced switching is closely linked to the material's crystal structure and the spontaneous strain associated with it. aip.org In some cases, applying a small mechanical compressive stress can actually improve domain switching ability and enhance ferroelectric properties. aip.org This electromechanical coupling is crucial for actuator applications, where external fields (either electric or mechanical) are used to control the material's strain and polarization states. aip.org

Piezoelectric Response and Electromechanical Coupling in this compound

This compound-based ceramics are notable for their potential in high-temperature piezoelectric applications due to their high Curie temperatures. researchgate.netepfl.chresearcher.life However, the piezoelectric response of unmodified this compound is often limited. mdpi.com

Piezoelectric Coefficients (e.g., d33, d31) Determination and Optimization

The piezoelectric coefficient, d33, is a critical parameter for evaluating the performance of piezoelectric materials. For this compound ceramics, d33 values can be significantly influenced by various factors, including doping and processing conditions.

Research has shown that doping this compound with elements like niobium can quadruple the piezoelectric coefficient from approximately 5 pC/N to 20 pC/N. epfl.ch In another study, chromium-substituted this compound–niobate (Bi3TiNbO9) exhibited a d33 of 17.7 pC/N, a fourfold increase compared to the unmodified material. researcher.life Similarly, ytterbium-substituted Bi5Ti3FeO15 showed a d33 of 21.4 pC/N, three times higher than the original compound. researchgate.net For Mn/Nb co-doped Na0.5Bi4.5Ti4O15 (NBT) ceramics, an optimized d33 of 29 pC/N was achieved, nearly double that of unmodified NBT. mdpi.com

The processing method also plays a crucial role. For instance, this compound ceramics prepared with wet milling (BTOS) showed a higher d33 of 27.7 pC/N compared to those without (BTO), which had a d33 of 21.4 pC/N under a 10 MPa pressure. mattech-journal.orgmattech-journal.org Furthermore, textured ceramics have demonstrated enhanced piezoelectric properties. researchgate.net For example, textured Nb-doped this compound showed a d33 of 30 pC/N. dtic.mil

Below is a data table summarizing the piezoelectric coefficients of various this compound-based ceramics:

Material CompositionPiezoelectric Coefficient (d33) (pC/N)Reference
Undoped this compound~5 epfl.ch
Niobium-doped this compound~20 epfl.ch
Chromium-substituted Bi3TiNbO917.7 researcher.life
Ytterbium-substituted Bi5Ti3FeO1521.4 researchgate.net
Mn/Nb co-doped Na0.5Bi4.5Ti4O1529 mdpi.com
This compound (wet milled)27.7 mattech-journal.orgmattech-journal.org
This compound (unmodified)21.4 mattech-journal.orgmattech-journal.org
Textured Nb-doped this compound30 dtic.mil
Textured a/b-direction Bi4Ti3O1222.2 scispace.com
Textured c-direction Bi4Ti3O126.9 scispace.com

Anisotropy of Piezoelectric Properties in Single Crystal and Textured this compound

This compound exhibits strong anisotropic properties, meaning its physical properties vary with the direction of measurement. researchgate.net This is particularly evident in single crystals and textured ceramics. The spontaneous polarization in Bi4Ti3O12 single crystals is primarily along the a-axis (50 ± 5 µC/cm²) with a much smaller component along the c-axis (4 ± 0.1 µC/cm²). scispace.com

This anisotropy directly translates to the piezoelectric properties. In textured Nb-doped this compound ceramics, the remanent polarization differed by a factor of more than 15 when measured parallel and perpendicular to the texture axes. dtic.mil Grain-oriented Bi4Ti3O12 samples also show anisotropic piezoelectric properties, with the d33 of a/b-direction oriented ceramics being 22.2 pC/N, significantly higher than the 6.9 pC/N for c-direction oriented ceramics. scispace.com This highlights the importance of crystallographic texture in maximizing the piezoelectric response. researchgate.net

Influence of Microstructure and Grain Orientation on Piezoelectricity

The microstructure, including grain size and orientation, has a profound impact on the piezoelectric properties of this compound ceramics. jkps.or.krmdpi.com Texturing, the process of aligning grains in a preferred crystallographic direction, is a key strategy to enhance the piezoelectric response. mdpi.com

The shape and size of the starting powder particles also influence the final grain orientation and, consequently, the piezoelectric properties. researchgate.net For example, using plate-like particles can promote a higher degree of orientation during processing. researchgate.net

Temperature Stability of Piezoelectric Properties

A key advantage of this compound-based materials is their excellent thermal stability, making them suitable for high-temperature applications. researchgate.netresearcher.life this compound itself has a high Curie temperature, often above 500°C, allowing it to maintain its piezoelectric properties at elevated temperatures. mattech-journal.orgmattech-journal.org

Studies have demonstrated the stable performance of modified this compound ceramics at high temperatures. For example, chromium-substituted Bi3TiNbO9 maintains excellent thermal stability of its piezoelectric and electromechanical coupling properties up to 500°C. researcher.life Similarly, (LiCe)-modified Na0.5Bi4.5Ti4O15 ceramics show excellent thermal stability with a Curie temperature of 660°C and have been shown to be piezoelectric at 600°C. aip.org Sm-doped samples also exhibit good temperature stability, with the strain value changing by only 15% from 25 to 160°C. researchgate.net

Dielectric Behavior and Relaxor Ferroelectricity in this compound

The dielectric properties of this compound are closely linked to its ferroelectric nature. Some compositions of this compound exhibit relaxor ferroelectric behavior, characterized by a diffuse phase transition and frequency dispersion in the dielectric permittivity. rsc.orgopenrepository.commdpi.com

Dielectric Constant and Loss Tangent Characterization

The dielectric constant (εr) and loss tangent (tan δ) are fundamental parameters that describe a material's ability to store electrical energy and the energy dissipated as heat, respectively. For this compound, these properties are influenced by factors such as composition, frequency, and temperature.

In lanthanum-modified this compound (BLT) thin films, a dielectric constant of 158 and a low loss tangent of 3.6 x 10⁻³ were reported at 1 MHz. researchgate.net Doping with niobium has been shown to result in very low loss tangent values in this compound ceramics at temperatures below 400°C. elsevier.es The dielectric constant of grain-oriented Bi4Ti3O12 ceramics shows anisotropy, with values of approximately 195 and 91 for measurements parallel and perpendicular to the grain orientation, respectively, at room temperature and a frequency of 1.139 kHz. scispace.com

The temperature dependence of the dielectric constant often reveals the Curie temperature (Tc), the temperature at which the material transitions from a ferroelectric to a paraelectric state. For pure this compound, the Curie temperature is around 675°C. elsevier.es

The following table provides a summary of the dielectric properties for various this compound materials:

Material CompositionDielectric Constant (εr)Loss Tangent (tan δ)FrequencyReference
Lanthanum-modified this compound (BLT) thin film1583.6 x 10⁻³1 MHz researchgate.net
Grain-oriented Bi4Ti3O12 (parallel)~195-1.139 kHz scispace.com
Grain-oriented Bi4Ti3O12 (perpendicular)~91-1.139 kHz scispace.com

In some this compound systems, such as (Ba0.4Sr0.6)x(Bi0.5Na0.5)1-xTiO3, a relaxor-ferroelectric behavior is observed, which is attributed to the presence of polar nanoregions. rsc.org This behavior is characterized by a broad dielectric peak with frequency dispersion. aip.org

Frequency and Temperature Dispersion of Dielectric Properties

Temperature also plays a crucial role in the dielectric response of this compound. As temperature increases, the dielectric constant generally rises, often exhibiting peaks at temperatures corresponding to phase transitions. For instance, in antimony-doped barium this compound, a small transition peak in the dielectric constant is observed around 216°C, attributed to a structural phase transition from tetragonal to orthorhombic, followed by a larger peak at 402°C corresponding to the ferroelectric-to-paraelectric phase transition. The temperature of the maximum dielectric constant (T_m) can also show a dependence on frequency, a characteristic feature of relaxor ferroelectrics where T_m shifts to higher temperatures as frequency increases. cdmf.org.br

The dielectric loss (tan δ), which represents the energy dissipated in the material, also varies with frequency and temperature. In many this compound-based ceramics, the dielectric loss is low at room temperature and remains relatively stable up to a certain temperature, after which it tends to increase sharply. cdmf.org.br This increase at higher temperatures is often linked to an increase in electrical conductivity. cdmf.org.br For example, in some this compound ceramics, the dielectric loss is minimal from ambient temperature up to 300°C, but shows significant dispersion above this temperature. researchgate.net The frequency dependence of dielectric loss can be complex, sometimes showing peaks at specific frequencies and temperatures related to relaxation phenomena.

The table below summarizes the dielectric properties of various this compound-based materials at different frequencies and temperatures, as reported in recent research.

Material CompositionFrequencyTemperature (°C)Dielectric Constant (εr)Dielectric Loss (tan δ)
(Ba₀.₄Sr₀.₆)₀.₅(Bi₀.₅Na₀.₅)₀.₅TiO₃10 Hz-75 to 150Varies with temp.Broad peaks
BaBi₃SbTi₄O₁₅1 kHz - 1 MHzRT - 500Max ~284 at 402°CLow, with two peaks
(1–x)NBT–xKBT (x=0-0.2)1 kHz - 1 MHz-40 to 600Decreases with freq.Low up to 300°C
Bi₄Ti₃O₁₂1 kHz400~30001.6
Bi₄Ti₃O₁₂ + 0.6 wt% ZnO1 kHzRT312Lower than pure BiT

Dielectric Relaxation Phenomena and Associated Mechanisms

Dielectric relaxation in this compound refers to the time lag in the dielectric response after a change in the applied electric field. This phenomenon is often observed as a frequency-dependent peak in the dielectric loss spectrum. The mechanisms underlying this relaxation are complex and are primarily attributed to two main factors: the dynamics of polar nanoregions (PNRs) and the migration of oxygen vacancies.

Polar Nanoregions (PNRs): In many this compound-based relaxor ferroelectrics, the dielectric dispersion is closely linked to the presence and activity of PNRs. uni-muenster.de These are small regions within the material that possess a local polarization, even above the average ferroelectric-to-paraelectric transition temperature. The dynamics of these PNRs, including their size fluctuation and the reorientation of their polarization, are thermally activated and have a distribution of relaxation times. This distribution leads to a broad and frequency-dispersive dielectric peak. uni-muenster.de The Vogel-Fulcher relationship is often used to model the frequency dependence of the temperature of maximum permittivity (T_m), which is a characteristic of the freezing dynamics of these PNRs. uni-muenster.de

Oxygen Vacancies: The migration of oxygen vacancies is another significant contributor to dielectric relaxation in this compound ceramics. During high-temperature sintering, volatile bismuth can evaporate, leading to the formation of oxygen vacancies to maintain charge neutrality. These vacancies are not static and can move or "hop" between adjacent oxygen sites under the influence of an electric field and thermal energy. This ionic motion contributes to the conductivity and can also give rise to a relaxation peak in the dielectric loss at specific frequencies and temperatures. vt.edu Studies have shown that this relaxation process is often of a non-Debye type, indicating a distribution of relaxation times, which can be modeled using the Cole-Cole equation. The activation energy for this relaxation process is consistent with that of oxygen vacancy migration in other perovskite oxides. Doping with certain elements, such as niobium, can suppress this dielectric relaxation by restricting the diffusion of oxygen vacancies. vt.edu

High Dielectric Breakdown Strength

Dielectric breakdown strength (DBS) is a critical property for materials used in high-power energy storage applications, as it determines the maximum electric field a material can withstand before catastrophic failure. This compound and its derivatives have garnered attention for their potential to exhibit high dielectric breakdown strength.

The DBS of this compound is not an intrinsic constant but is highly dependent on several factors, including the material's composition, microstructure (such as grain size and porosity), and the processing or synthesis method. For instance, creating a denser structure with smaller and more uniform grains can significantly enhance the breakdown strength. researchgate.net

Research has shown a wide range of DBS values for different this compound-based materials. For example, in (Ba₀.₄Sr₀.₆)₀.₅(Bi₀.₅Na₀.₅)₀.₅TiO₃ ceramics, an average breakdown strength of 17.28 kV/mm has been reported. uni-muenster.de By employing advanced sintering techniques like hot-pressed sintering (HPS), the DBS of a bismuth sodium titanate-based ceramic was increased to approximately 143 kV/cm. researchgate.net In thin-film form, this compound-based materials can exhibit even higher breakdown strengths. Amorphous Bi₁₋ₓTiₓOᵧ thin films have shown breakdown fields reaching up to 1.6 MV/cm. csic.es Furthermore, bismuth pyrochlore (B1171951) thin films, such as bismuth zinc tantalate, have demonstrated a breakdown strength of 6.1 MV/cm at 10 kHz. scielo.br

The table below presents a compilation of reported dielectric breakdown strength values for various this compound compositions.

Material CompositionFormSynthesis/ProcessingBreakdown Strength
(Ba₀.₄Sr₀.₆)₀.₅(Bi₀.₅Na₀.₅)₀.₅TiO₃CeramicSolid-state reaction17.28 kV/mm
{Bi₀.₅[(Na₀.₈K₀.₂)₀.₉₀Li₀.₁₀]₀.₅}₀.₉₆Sr₀.₀₄(Ti₀.₉₇₅Ta₀.₀₂₅)O₃CeramicHot-Pressed Sintering~143 kV/cm
Bi₁₋ₓTiₓOᵧ (0.6 < x < 0.7)Amorphous Thin FilmRF magnetron co-sputtering~1.6 MV/cm
Bi₁.₅Zn₀.₉Nb₁.₅O₆.₉Thin FilmChemical Solution Deposition>5.2 MV/cm
Bi₁.₅Zn₀.₉Ta₁.₅O₆.₉Thin FilmChemical Solution Deposition6.1 MV/cm (at 10 kHz)
Bi(Mg₀.₅Ti₀.₇₅)O₃Thin FilmSol-gel5000 kV/cm

Optical and Optoelectronic Properties of this compound

Light Absorption and Transmission Characteristics in Visible and UV Regions

This compound materials exhibit distinct optical absorption and transmission properties that are dependent on their specific phase, morphology, and composition. Generally, this compound shows strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, which is characteristic of wide-bandgap semiconductors. csic.es The absorption edge, which marks the transition from high transparency to strong absorption, can be used to estimate the material's band gap energy.

Several studies have shown that different phases of this compound possess different absorption characteristics. For example, Bi₁₂TiO₂₀ has an absorption edge at around 450 nm, corresponding to a band gap of approximately 2.75 eV, enabling it to absorb a portion of the visible light spectrum. In contrast, some forms of this compound primarily absorb in the UV range, with a band gap around 3.1 eV, similar to TiO₂. csic.es However, modifications such as doping or creating composite structures can shift the absorption edge to longer wavelengths (a redshift), enhancing visible light absorption. For instance, iron-doping in samarium-modified Bi₄Ti₃O₁₂ has been shown to significantly reduce the band gap from 3.20 eV to 1.81 eV. tandfonline.com

The morphology of the material also plays a role. Hierarchically synthesized this compound structures, such as microspheres and nanowires, have demonstrated increased photoabsorption in the visible light region compared to bulk powders. uni-muenster.de

The transmission spectra of this compound thin films reveal high transparency in the visible and near-infrared (NIR) regions, with the transmittance dropping to zero at the absorption edge in the UV region. vt.edu For example, Bi₄Ti₃O₁₂ thin films have been shown to be highly transparent, which is a desirable property for various optoelectronic applications. researchgate.net

The table below summarizes the reported band gap energies for different this compound materials.

Material CompositionMorphology/PhaseBand Gap (eV)
Bi₁₂TiO₂₀Sillenite (B1174071)2.75
BTO-Fresh (Bi₄Ti₃O₁₂)-2.9
BTO-400 (Bi₂₀TiO₃₂/Bi₄Ti₃O₁₂/amorphous TiO₂)Mixed Phase2.1
Bi₁₂TiO₂₀ (Bi/Ti = 12:1)-2.41
Bi₄Ti₃O₁₂ (Bi/Ti = 4:3)-2.47
Bi₃.₂₅La₀.₇₅Ti₃O₁₂Nanowires2.07
BSmT:F0% (Samarium-modified Bi₄Ti₃O₁₂)Ceramic3.20
BSmT:F10% (10% Iron-doped BSmT)Ceramic1.81

Photoluminescence Mechanisms and Defect Luminescence

Photoluminescence (PL) is the emission of light from a material after it has absorbed photons. In this compound, the PL properties are closely linked to its electronic structure, the presence of dopants, and intrinsic defects.

The intrinsic luminescence of this compound is often weak but can be observed under certain conditions. It is generally attributed to electronic transitions involving the constituent ions, such as O2p to Bi6p and Bi6s to Bi6p transitions. urfu.ru However, the most prominent PL features in this compound often arise from extrinsic sources, such as doping with rare-earth ions, or from defect-related energy levels within the band gap.

Dopant-induced Luminescence: Doping this compound with rare-earth ions like holmium (Ho³⁺), europium (Eu³⁺), or dysprosium (Dy³⁺) can lead to strong and characteristic PL emissions. urfu.ruresearchgate.netsciopen.com The emission spectra in these cases are dominated by the sharp lines corresponding to the f-f electronic transitions within the rare-earth ions. For example, in Ho-doped this compound, emission peaks are observed that are characteristic of Ho³⁺ transitions. urfu.ru The host this compound lattice can absorb excitation energy and then transfer it to the dopant ions, which subsequently luminesce. urfu.ru

Defect Luminescence: Crystal defects, particularly oxygen vacancies, play a crucial role in the luminescence of this compound. These defects can create energy levels within the band gap that act as trapping centers for charge carriers (electrons and holes). The recombination of these trapped carriers can result in the emission of light, often in the visible range. For instance, in lanthanum-doped this compound (BLT) nanowires, visible emission peaks at around 400 nm and 596 nm have been attributed to excitonic and surface-defect emissions, respectively. pku.edu.cn The intensity and spectral position of this defect luminescence can be tuned by controlling the concentration of defects, for example, through thermal treatments like quenching. cambridge.org First-principles calculations have been employed to understand the defect levels and their role in the photoluminescence of bismuth-doped perovskite oxides, providing a theoretical basis for manipulating their luminescent properties. aps.org

Photoelectric Response and Photoconductivity

This compound exhibits a notable photoelectric response, meaning it can generate a voltage or current when exposed to light. This property, along with its photoconductivity (an increase in electrical conductivity upon illumination), makes it a promising material for various optoelectronic devices, including photodetectors and photocatalysts. scielo.org.coscielo.br

The photoelectric response in this compound is initiated by the absorption of photons with energy greater than or equal to its band gap. This absorption creates electron-hole pairs, which are then separated by an internal or external electric field, leading to a photocurrent. The unique crystal structure and ferroelectric properties of some this compound phases can facilitate the separation of these photogenerated charge carriers, enhancing the photoelectric efficiency. rsc.org

The photoconductivity of this compound is also a direct consequence of the generation of mobile charge carriers upon light absorption. The magnitude of the photoconductivity depends on factors such as the intensity and wavelength of the incident light, as well as the material's defect concentration and charge carrier mobility. Studies on Bi₁₂TiO₂₀ crystals have investigated the dynamics of photoconductivity and light-induced absorption, revealing the role of shallow and deep traps in these processes. researchgate.net

Optical Anisotropy Investigations

The optical properties of this compound are fundamentally anisotropic, a characteristic stemming from its complex crystal structure. This anisotropy is present in both its low-temperature ferroelectric phase (monoclinic) and its high-temperature paraelectric phase (tetragonal). semanticscholar.orgrsc.org Research combining experimental measurements, such as spectroscopic ellipsometry on thin films, with first-principles density functional theory (DFT) calculations has provided deep insights into this phenomenon. semanticscholar.orgrsc.orgresearchgate.net

The primary origin of the optical properties in this compound is the electronic transition from the O 2p orbital to the Ti 3d orbital. semanticscholar.orgrsc.org The anisotropy, however, arises from the asymmetrically oriented titanium-oxygen (Ti-O) bonds within the TiO₆ octahedra that form the perovskite-like layers of the crystal structure. semanticscholar.orgrsc.org This structural asymmetry leads to different dielectric constants and refractive indices along different crystallographic axes. semanticscholar.org

Birefringence, or the double refraction of light, is a direct manifestation of this optical anisotropy and is a key property for electro-optical device applications. researchgate.net Birefringence measurements on this compound have been used to study domain structures and their response to temperature changes. omniascience.com For instance, the optical indicatrix, which represents the refractive indices in all directions, has a different orientation in domains with opposite polarization, allowing for optical reading of stored information. researchgate.net

The refractive index of this compound is high, generally falling in the range of 2.4 to 2.6, which is a crucial parameter for applications like optical waveguides. peerj.com The anisotropic nature means these values differ depending on the orientation of the light's electric field relative to the crystal's axes.

Table 1: Reported Optical Properties of this compound

PropertyValue / ObservationPhase / ConditionReference
Origin of Optical AnisotropyAsymmetrically oriented Ti-O bonds in TiO₆ octahedraFerroelectric & Paraelectric semanticscholar.orgrsc.org
Primary Electronic TransitionO 2p to Ti 3d- semanticscholar.orgrsc.org
General Refractive Index (n)~2.4 - 2.6- peerj.com
Band Gap (Eg)~3.6 eV- researchgate.net

Photocatalytic Activity and Mechanisms in this compound

This compound has emerged as a promising photocatalyst due to its favorable band structure, chemical stability, and unique ferroelectric properties. rsc.orgrsc.org Unlike titanium dioxide (TiO₂), which is primarily active under UV light, many this compound phases can absorb a portion of the visible spectrum, making them more suitable for solar-driven applications. rsc.org

Band Edge Positions and Charge Separation Efficiency under UV and Visible Light

The photocatalytic efficiency of a semiconductor is largely determined by its band gap energy (Eg) and the separation efficiency of photogenerated electron-hole pairs. This compound exhibits various phases, such as pyrochlore (Bi₂Ti₂O₇), sillenite (Bi₁₂TiO₂₀), and perovskite-like (Bi₄Ti₃O₁₂), each with a distinct band gap. rsc.org These band gaps are generally narrower than that of anatase TiO₂ (~3.2 eV), allowing for the absorption of visible light. semanticscholar.orgrsc.org For example, the band gap for Bi₁₂TiO₂₀ has been reported to be around 2.66-2.7 eV, while Bi₄Ti₃O₁₂ has a band gap of approximately 2.9 eV. nih.govchula.ac.thcdmf.org.br

A key advantage of this compound is its inherent ferroelectric nature, which creates an internal electric field. This field facilitates the separation of photogenerated electrons (e⁻) and holes (h⁺), driving them in opposite directions and thereby reducing their recombination rate—a major limiting factor in photocatalysis. rsc.orgrsc.org Furthermore, the hybridization of Bi 6s and O 2p orbitals in the valence band contributes to the narrow band gap and enhances charge mobility. researchgate.net The charge separation efficiency can be further improved by creating composites, where the differing band alignments between two materials promote effective charge transfer. rsc.org

Table 2: Band Gap Energies of Different this compound Phases

This compound PhaseReported Band Gap (Eg)Reference
Bi₄Ti₃O₁₂ (Perovskite-like)~2.9 eV chula.ac.th
Bi₂Ti₂O₇ (Pyrochlore)~2.58 - 2.9 eV rsc.orgresearchgate.net
Bi₁₂TiO₂₀ (Sillenite)~2.66 - 2.7 eV nih.govcdmf.org.br

Reactive Oxygen Species (ROS) Generation in Photocatalysis

The mechanism of photocatalytic degradation by this compound involves the generation of highly reactive oxygen species (ROS). rsc.org When the material is irradiated with light of sufficient energy, electrons are excited to the conduction band (CB), leaving holes in the valence band (VB). These charge carriers then react with species adsorbed on the catalyst's surface.

The primary ROS involved are superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH).

Superoxide radicals (•O₂⁻) are formed when photogenerated electrons in the conduction band react with adsorbed molecular oxygen (O₂).

Hydroxyl radicals (•OH) , which are powerful, non-selective oxidants, are primarily formed when the holes in the valence band react with water (H₂O) or hydroxide (B78521) ions (OH⁻). unimi.it

Degradation Pathways and Kinetics of Organic Pollutants

This compound photocatalysts have proven effective in degrading a wide range of persistent organic pollutants, including synthetic dyes like Rhodamine B (RhB), Malachite Green (MG), and acid orange 7, as well as colorless pollutants like phenol (B47542) and pharmaceuticals. semanticscholar.orgnih.govchula.ac.thunimi.it

The degradation process typically follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model. semanticscholar.orgrsc.org Research has shown that heterophase this compound (a mix of Bi₄Ti₃O₁₂ and Bi₁₂TiO₂₀.₉) can degrade 98% of a 10 mg/L Rhodamine B solution in 240 minutes, with a reaction rate constant 120% better than that of commercial TiO₂. semanticscholar.orgresearchgate.net Similarly, Bi₁₂TiO₂₀ nanostructures have demonstrated high efficiency in degrading acid orange 7 under visible light. nih.gov

The degradation pathway involves a series of oxidation steps initiated by the attack of ROS on the pollutant molecule. For complex aromatic compounds like dyes, this often begins with the cleavage of chromophoric groups, leading to decolorization, followed by the opening of aromatic rings and eventual mineralization into simpler, less harmful substances like CO₂, H₂O, and inorganic ions. rsc.org The identification of intermediate products through techniques like liquid chromatography-mass spectrometry reveals the complexity of these pathways. mdpi.com

Table 3: Examples of Organic Pollutant Degradation by this compound

PollutantCatalyst SystemDegradation EfficiencyKinetic ModelReference
Rhodamine B (RhB)Bi₄Ti₃O₁₂/Bi₁₂Ti₀.₉O₁₉.₈ Heterophase98% in 240 minLangmuir-Hinshelwood 1st-order semanticscholar.orgresearchgate.net
Rhodamine B (RhB)Ag₀.₇Pt₀.₃/Bi₄Ti₃O₁₂Rate constant (k) = 0.027 min⁻¹Pseudo-first-order mdpi.com
Acid Orange 7 (AO7)Bi₁₂TiO₂₀ NanostructuresHighly efficient under visible light- nih.gov
Tetracycline (B611298)Bi₄Ti₃O₁₂ Nanoparticles~65% under visible light- researchgate.net

Hydrogen Evolution and CO₂ Reduction by this compound Photoactive Materials

Beyond pollutant degradation, this compound-based materials are being explored for solar fuel production through photocatalytic water splitting for hydrogen (H₂) evolution and the reduction of carbon dioxide (CO₂). rsc.orgrsc.org

For hydrogen evolution , the efficiency of pure this compound is often limited. However, creating heterostructures with other semiconductors can dramatically enhance performance. For example, a SrTiO₃/Bi₄Ti₃O₁₂ nano-heterostructure, acting via a Z-scheme mechanism, achieved a H₂ production rate of 1265 μmol·g⁻¹·h⁻¹ in a neutral water/methanol (B129727) solution, a rate 15 times higher than that of commercial SrTiO₃. acs.org Similarly, a ternary g-C₃N₄/Bi₄Ti₃O₁₂/Bi₂Ti₂O₇ heterojunction yielded a hydrogen production rate of 638 mmol·g⁻¹ under visible light. rsc.org These enhancements are attributed to superior charge separation and broader light absorption. omniascience.com

For CO₂ reduction , this compound composites can convert CO₂ into valuable fuels like methanol (CH₃OH) and carbon monoxide (CO). A BiVO₄/Bi₄Ti₃O₁₂ heterojunction successfully reduced CO₂ with water, producing CH₃OH and CO at rates of 16.6 and 13.29 μmol·g⁻¹·h⁻¹, respectively. capes.gov.brresearchgate.net Another study on a Bi₄Ti₃O₁₂/SrTiO₃ Z-scheme system reported an enhanced yield of CO (13.37 μmol/g) and CH₄ (1.55 μmol/g). spiedigitallibrary.orgx-mol.com These systems work by using photogenerated electrons to reduce CO₂ while holes oxidize water, with the heterojunction structure being critical for separating the charge carriers and providing the necessary redox potentials. capes.gov.brspiedigitallibrary.org

Heterophase and Nanostructure Effects on Photocatalytic Efficiency

The photocatalytic efficiency of this compound is highly sensitive to its phase composition and morphology at the nanoscale. rsc.org

Nanostructure effects play an equally crucial role. Engineering this compound into specific nanostructures like nanosheets, nanorods, hollow spheres, or nanofibers can dramatically improve photocatalytic performance for several reasons:

High Surface Area: Nanostructures provide a larger surface area-to-volume ratio, which increases the number of active sites available for reactant adsorption and catalysis. nih.gov

Shortened Charge Diffusion Paths: In structures like nanosheets, the distance that photogenerated charge carriers must travel to reach the surface is minimized, reducing the probability of recombination. peerj.comrsc.org

Enhanced Light Harvesting: Unique morphologies like hollow spheres can promote multiple reflections of light within their structure, increasing light absorption efficiency. researchgate.net

Modified Electronic Properties: Quantum confinement effects in very small nanostructures can alter the band gap and electronic properties, which can be tuned to optimize photocatalytic activity. aip.org

For instance, Bi₂Ti₂O₇ nanorods have shown excellent photocatalytic activity for degrading methylene (B1212753) blue and Rhodamine B under visible light. researchgate.net Similarly, ultrathin Bi₄Ti₃O₁₂ nanosheets have demonstrated superior performance in CO₂ photoreduction compared to their bulk counterparts. researchgate.net

Thermoelectric Performance of this compound

This compound (Bi₄Ti₃O₁₂), a member of the Aurivillius family of layered perovskites, has attracted research interest for high-temperature thermoelectric applications. researchgate.net Its performance is defined by the dimensionless figure-of-merit, ZT, given by the formula ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. frontiersin.orglabpartnering.org Optimizing these interdependent parameters is the primary goal of thermoelectric research in this material.

Seebeck Coefficient and Electrical Conductivity Optimization

The intrinsic electrical properties of undoped this compound are a critical starting point for its thermoelectric development. Undoped Bi₄Ti₃O₁₂ ceramics are typically p-type electronic conductors. epfl.ch However, the high electrical conductivity that is desirable for thermoelectric applications can be detrimental to other functionalities like piezoelectricity, where it can prevent efficient poling. epfl.ch

A primary strategy for optimizing the power factor (S²σ) is through chemical doping. Research has shown that the electrical conductivity of this compound can be systematically tuned. Donor dopants, such as niobium (Nb) substituting for titanium (Ti), have been shown to decrease the p-type conductivity. epfl.chcapes.gov.br The addition of Nb can reduce the conductivity by up to three orders of magnitude, reaching a minimum at a concentration that corresponds to the complete compensation of holes, after which further addition can induce n-type behavior. epfl.ch Conversely, acceptor dopants like iron (Fe) at the Ti site, or calcium (Ca) and strontium (Sr) at the bismuth (Bi) site, tend to increase conductivity. capes.gov.br

The Seebeck coefficient is also highly dependent on the material's composition and charge carrier concentration. In Bi₄Ti₃₋₂ₓNbₓMnₓO₁₂ solid solutions, it was found that the Seebeck coefficient values decreased significantly with the dual substitution of titanium by niobium and manganese, indicating a strong influence of the dopants on the electronic band structure. researchgate.net The electrical properties, including conductivity and the Seebeck coefficient, also exhibit significant anisotropy due to the material's layered crystal structure. conicet.gov.arosti.govosti.gov

Table 1: Effect of Various Dopants on the Electrical Conductivity of this compound
DopantSubstitution SiteEffect on ConductivityReference
Niobium (Nb)Titanium (Ti)Decreases p-type conductivity epfl.chcapes.gov.br
Iron (Fe)Titanium (Ti)Increases conductivity capes.gov.br
Calcium (Ca)Bismuth (Bi)Increases conductivity capes.gov.br
Strontium (Sr)Bismuth (Bi)Increases conductivity capes.gov.br
Tungsten (W)Titanium (Ti)Decreases DC conductivity researchgate.net

Thermal Conductivity Reduction Strategies

A key advantage of this compound for thermoelectric applications is its inherently low thermal conductivity. aip.org Its unique crystal structure, consisting of alternating pseudoperovskite (Bi₂Ti₃O₁₀)²⁻ and fluorite-like (Bi₂O₂)₂⁺ layers, acts as a natural nanostructured superlattice. researchgate.netaip.org This layered arrangement is highly effective at scattering phonons, which are the primary carriers of heat in insulating materials.

Research has demonstrated that the thermal conductivity of Bi₄Ti₃O₁₂ is exceptionally low and anisotropic, with a value of approximately 1.0 W/mK perpendicular to the perovskite layers. researchgate.netaip.org This low value persists up to at least 1000 °C. aip.org The anisotropy is significant, with the thermal conductivity along the c-axis being almost a factor of two lower than in the a-b plane. researchgate.netaip.org This low intrinsic thermal conductivity provides an excellent platform for achieving a high ZT value, provided the power factor can be sufficiently enhanced. Further reduction in thermal conductivity can be pursued through conventional strategies such as introducing point defects via doping and nanostructuring, which create additional phonon scattering centers. aip.org

Figure of Merit (ZT) Enhancement in this compound

Enhancing the thermoelectric figure of merit (ZT) in this compound is a considerable challenge. The primary obstacle is the difficulty in achieving a high power factor (S²σ) while maintaining low thermal conductivity. While Bi₄Ti₃O₁₂ possesses the benefit of low thermal conductivity, its Seebeck coefficient and electrical conductivity are not as favorable as those found in state-of-the-art thermoelectric materials like bismuth telluride (Bi₂Te₃) alloys. aip.orgrsc.org

The optimization of ZT in this compound remains an active area of research. Current strategies are heavily focused on tailoring the electronic properties through sophisticated doping schemes to boost the power factor. The goal is to find a dopant or combination of dopants that can increase electrical conductivity without diminishing the Seebeck coefficient, a common trade-off in thermoelectric materials. While high ZT values have not yet been reported for this compound-based systems, its high thermal stability and low intrinsic thermal conductivity continue to make it a candidate for further investigation for high-temperature waste heat recovery. researchgate.net

Magnetic Ordering and Magnetoelectric Coupling in Doped this compound Systems

Pristine this compound is a non-magnetic ferroelectric material. However, the introduction of magnetic ions into its crystal lattice through doping can induce magnetic ordering, transforming it into a single-phase multiferroic material where ferroelectric and magnetic orders coexist. conicet.gov.arresearchgate.net This opens possibilities for applications in data storage, sensors, and spintronic devices.

Investigation of Ferromagnetism and Antiferromagnetism

The induction of magnetism in this compound is achieved by substituting magnetic ions, such as iron (Fe), cobalt (Co), or manganese (Mn), onto the titanium sites, or rare-earth ions like gadolinium (Gd), neodymium (Nd), or samarium (Sm) onto the bismuth sites. conicet.gov.arresearchgate.net These dopants introduce localized magnetic moments into the lattice, which can interact via exchange mechanisms to establish long-range magnetic order.

Research has shown that doping often results in weak ferromagnetism at room temperature. researchgate.net For example, in Fe and Sm co-doped this compound, the magnetism evolves from diamagnetic to weakly ferromagnetic with increasing Fe content. researchgate.net In other related Aurivillius phases, such as Bi₈Fe₄Ti₃O₂₄, hysteresis loops indicate antiferromagnetic behavior. researchgate.net The precise nature of the magnetic ordering—whether ferromagnetic, antiferromagnetic, or a more complex spin structure like a canted antiferromagnetic state—depends on the specific dopant, its concentration, and its location within the crystal lattice. whiterose.ac.ukkent.ac.uk While promising, challenges such as large leakage currents and poor ferroelectricity can be encountered in these doped systems. conicet.gov.ar

Interplay between Magnetic, Ferroelectric, and Optical Properties

The coexistence of magnetic and ferroelectric order in doped this compound systems gives rise to magnetoelectric (ME) coupling—an interaction where an applied magnetic field can influence electric polarization, and an electric field can alter magnetization. researchgate.net This coupling is the hallmark of multiferroic materials. Evidence of ME coupling in Fe-doped this compound has been demonstrated by observing changes in remnant polarization after poling the material in a magnetic field. researchgate.net

The strength of this coupling can be quantified by the magnetoelectric coupling coefficient (α). In a study on a related gadolinium-doped Aurivillius material, Bi₇₋ₓGdₓFe₃Ti₃O₂₁, a clear magnetoelectric effect was measured. The strongest coupling was observed for a dopant concentration of x = 0.2, highlighting the sensitivity of the ME effect to the dopant level. mdpi.com

Furthermore, doping can simultaneously affect the optical properties of this compound. The introduction of transition metals like iron can alter the electronic band structure, leading to a reduction in the optical band gap. researchgate.netresearchgate.net This creates the potential for developing multifunctional materials where magnetic, ferroelectric, and optical properties are coupled, offering new avenues for devices that can be controlled by electric fields, magnetic fields, and light.

Table 2: Magnetoelectric (ME) Coupling in Gadolinium-Doped Bismuth Iron Titanate (Bi₇₋ₓGdₓFe₃Ti₃O₂₁)
Dopant Concentration (x)ME Coupling Coefficient (α) at 1 MHz [s/m]Reference
0.212.58 × 10⁻⁹ mdpi.com
0.49.45 × 10⁻⁹ mdpi.com
0.61.44 × 10⁻⁹ mdpi.com

Materials Engineering and Modification Strategies for Enhanced Bismuth Titanate Performance

Cation Substitution Strategies in Bismuth Titanate

Cation substitution is a widely employed technique to tailor the properties of this compound. This involves replacing the original cations (Bi³⁺ at the A-site and Ti⁴⁺ at the B-site) with other ions, leading to changes in the crystal structure and, consequently, its physical and chemical characteristics.

A-Site Cation Substitution (e.g., Rare Earth, Alkali, Alkaline Earth Doping)

Substituting the bismuth (Bi³⁺) ions at the A-site of the perovskite-like layers in this compound with various cations can significantly influence its ferroelectric and dielectric properties.

Rare Earth Doping: The introduction of rare-earth elements like Lanthanum (La), Neodymium (Nd), Samarium (Sm), Praseodymium (Pr), and Europium (Eu) at the A-site has been shown to be an effective method for improving the material's properties. aip.org For instance, appropriate doping with Lanthanum can enhance the chemical stability of oxygen vacancies and improve domain mobility, leading to better fatigue properties. aip.orgaip.org La-doping has been observed to suppress the formation of oxygen and bismuth vacancies, which contributes to improved polarization. researchgate.net Studies on (Bi₀.₅Na₀.₅)TiO₃ (BNT) have shown that La-doping can alter the crystal symmetry and increase the dielectric constant while decreasing dielectric loss. scientific.net Similarly, Nd-doping in this compound has been found to improve ferroelectric properties. tandfonline.com

Alkali and Alkaline Earth Doping: Doping with alkali metals (like Na⁺ and K⁺) and alkaline earth metals (like Ca²⁺, Sr²⁺, and Ba²⁺) at the A-site can also modify the properties of this compound. aip.org For example, in sodium this compound (NBT), Ca²⁺ doping has been shown to enhance the bulk conductivity by creating oxygen vacancies. whiterose.ac.uk Strontium (Sr²⁺) doping on the A-site of NBT has also been reported to enhance ionic conductivity. acs.org In some cases, co-doping with both rare earth and alkaline earth metals is employed to achieve desired characteristics.

Table 1: Effects of A-Site Cation Substitution on this compound Properties

Dopant Substitution Site Key Effects Reference(s)
Lanthanum (La³⁺) A-site (Bi³⁺) Improves fatigue properties, enhances remanent polarization, suppresses oxygen vacancies. aip.orgaip.orgresearchgate.net
Neodymium (Nd³⁺) A-site (Bi³⁺) Improves ferroelectric properties. aip.orgtandfonline.com
Praseodymium (Pr³⁺) A-site (Bi³⁺) Reduces remnant polarization, disrupts long-range ferroelectric order. aip.org
Calcium (Ca²⁺) A-site (Bi³⁺) in NBT Enhances bulk conductivity by creating oxygen vacancies. whiterose.ac.uk
Strontium (Sr²⁺) A-site (Bi³⁺) in NBT Enhances ionic conductivity. acs.org

B-Site Cation Substitution (e.g., Transition Metal Doping, Nb/Ta Substitution)

Substitution at the B-site, where Titanium (Ti⁴⁺) ions are located, offers another avenue for tuning the properties of this compound.

Transition Metal Doping: Doping with transition metals such as Manganese (Mn), Iron (Fe), and Copper (Cu) at the B-site can induce significant changes. rsc.org For example, substituting Ti⁴⁺ with Mn⁴⁺ can delay polarization saturation due to differing electronic configurations, which can be beneficial for energy storage applications. aip.org MnO₂ doping in perovskite-type ferroelectrics can act as an "acceptor" or "hard" doping element, creating oxygen vacancies. aip.org The introduction of Fe³⁺ ions into the Ti⁴⁺ position has been shown to enhance ferroelectric properties and induce ferromagnetism. acerp.ir Co-doping with Copper (Cu) and Antimony (Sb) has been found to reduce oxygen vacancy concentration, leading to enhanced electrical resistivity and piezoelectric properties. aip.org

Nb/Ta Substitution: Substituting Ti⁴⁺ with higher-valent cations like Niobium (Nb⁵⁺) or Tantalum (Ta⁵⁺) is a common strategy to improve ferroelectric properties. researchgate.net Nb-doping at the B-site can induce distortion of the oxygen octahedra and reduce oxygen vacancy concentration, resulting in an enhancement of the remanent polarization. aip.orgaip.org The ionic radius of Nb⁵⁺ (0.0640 nm) is slightly larger than that of Ti⁴⁺ (0.0605 nm), and this size difference contributes to structural distortion and increased remanent polarization. aip.org Niobium doping has been observed to decrease the relative permittivity and coercive field while increasing the remnant polarization and piezoelectric coefficient. tandfonline.com Tantalum (Ta⁵⁺), having a similar ionic radius to Ti⁴⁺, can also be used for B-site substitution. washington.eduaip.org

Table 2: Effects of B-Site Cation Substitution on this compound Properties

Dopant Substitution Site Key Effects Reference(s)
Niobium (Nb⁵⁺) B-site (Ti⁴⁺) Enhances remanent polarization, reduces oxygen vacancies, induces octahedral distortion. aip.orgaip.orgtandfonline.com
Tantalum (Ta⁵⁺) B-site (Ti⁴⁺) Modifies dielectric and ferroelectric properties. washington.edu
Manganese (Mn⁴⁺) B-site (Ti⁴⁺) Delays polarization saturation, can act as an acceptor dopant. aip.orgaip.org
Iron (Fe³⁺) B-site (Ti⁴⁺) Enhances ferroelectric properties and can induce ferromagnetism. acerp.ir
Copper (Cu²⁺)/Antimony (Sb⁵⁺) B-site (Ti⁴⁺) Reduces oxygen vacancy concentration, enhances resistivity and piezoelectric properties. aip.org

Anion Substitution and Oxygen Vacancy Engineering in this compound

Beyond cation substitution, modifying the anion sublattice and controlling the concentration of oxygen vacancies are crucial strategies for tailoring the functional properties of this compound.

Effects of Fluorine, Nitrogen, and Sulfur Doping

The introduction of non-metal anions like fluorine (F), nitrogen (N), and sulfur (S) into the oxygen sites of the this compound lattice can significantly alter its electronic structure and photocatalytic activity. tu-darmstadt.de Nitrogen doping, for instance, can be achieved through plasma treatment and has been shown to facilitate Li⁺ ion diffusion in lithium titanate, a related material. science.gov In BaTiO₃, another perovskite, F-doping enhances photocatalytic activity by reducing the recombination of photogenerated electron-hole pairs, while N-doping can reduce the bandgap by introducing oxygen vacancies, thereby improving visible light absorption. mdpi.com While less common than cation doping, anion doping represents a promising avenue for modifying the properties of this compound, particularly for photocatalytic applications. researchgate.net

Control of Oxygen Vacancy Concentration and its Impact on Electrical and Functional Properties

Oxygen vacancies are intrinsic point defects in this compound, often forming due to the volatilization of bismuth during high-temperature sintering. acerp.iraip.org These vacancies play a dual role. On one hand, they can act as space charges, leading to high leakage currents and polarization fatigue, which are detrimental to ferroelectric applications. aip.orgacerp.ir On the other hand, they can also create defect states that influence conductivity and photocatalytic activity. rsc.org

Controlling the concentration of oxygen vacancies is therefore critical. Annealing in different atmospheres can modulate their concentration; for example, annealing in a high oxygen partial pressure can reduce oxygen vacancies but may also introduce electron holes, which can increase leakage current. scientific.net A proposed strategy involves crystal growth under high-pressure oxygen followed by annealing at a moderate oxygen partial pressure to suppress vacancy formation and achieve both large remanent polarization and high insulation. scientific.net

Donor doping at the B-site, such as with Nb⁵⁺ or W⁶⁺, can compensate for oxygen vacancies, thereby reducing their concentration and improving ferroelectric properties. aip.orgresearchgate.net Conversely, acceptor doping, like with Mg²⁺ or Ca²⁺, can create more oxygen vacancies, which can enhance ionic conductivity. whiterose.ac.ukacs.org The trapping of oxygen vacancies by B-site acceptor dopants can also be utilized to control ionic conduction. rsc.org

Composite Formation and Heterostructures with this compound

Creating composites and heterostructures by combining this compound with other materials is an effective strategy to enhance its performance, particularly for photocatalytic applications. The formation of a heterojunction between this compound and another semiconductor can improve light absorption, promote the separation of photogenerated electron-hole pairs, and enhance charge carrier migration. rsc.org

Examples of this compound-based heterostructures include:

Bi₂Ti₂O₇/TiO₂: This heterostructure has shown enhanced photocatalytic activity for the degradation of organic pollutants under visible light. d-nb.info The formation of a defective Bi₂Ti₂O₇/TiO₂ heterostructure exhibited significantly higher methane (B114726) production rates from CO₂ reduction compared to commercial TiO₂. rsc.org

Bi₂Ti₂O₇/γ-Bi₂O₃: Composites of Bi₂Ti₂O₇ nanosheets grown on γ-Bi₂O₃ substrates have been developed to improve photocatalytic performance. rsc.org

Bi₁₂TiO₂₀/Bi₄Ti₃O₁₂: Mixed-phase composites of these two this compound polymorphs have demonstrated higher photocatalytic activity than the single-phase materials. mmu.ac.uk

Bi₄Ti₃O₁₂/CuS: Modification of Bi₄Ti₃O₁₂ with CuS has been shown to increase its photocatalytic activity for the degradation of dyes. nih.gov

Bi₁₂TiO₂₀@BiOI: A core-shell heterojunction of Bi₁₂TiO₂₀ nanofibers coated with BiOI nanosheets exhibited significantly improved photocatalytic NO removal efficiency. nih.gov

This compound/Calcium Alginate: Composite beads have been fabricated for the photocatalytic degradation of dye pollutants. researchgate.net

These composite and heterostructure approaches leverage the synergistic effects between this compound and the secondary phase to achieve enhanced functionalities that are not attainable with the individual components alone.

Polymer-Bismuth Titanate Composites for Flexible Devices

The integration of this compound into polymer matrices is a key strategy for developing flexible electronic devices. These composites leverage the flexibility and low processing temperatures of polymers with the piezoelectric and dielectric properties of the ceramic filler. google.comresearchgate.net

Polyvinylidene fluoride (B91410) (PVDF) is a commonly used polymer matrix due to its significant piezoelectric, mechanical, and chemical stability. researchgate.nethgxx.org Composites of PVDF and this compound (BiTO) have been successfully fabricated for self-powered flexible tactile sensors. In one study, a composite film of PVDF with 10 wt% BiTO and a thickness of 40 μm demonstrated a high voltage output of 41 V and a maximum power density of 4.3 mW/m² at 1 GΩ. researchgate.net These sensors are capable of detecting human movements without an external power source, highlighting their potential in wearable electronics and bio-healthcare monitoring. researchgate.net The selection of materials in these composites is critical for maximizing the piezoelectric effect and sensitivity. researchgate.net

Another approach involves the use of polymethyl methacrylate (B99206) (PMMA) as the polymer matrix with nickel-doped this compound as the ceramic filler. x-mol.net While polymer materials generally have low dielectric constants, the incorporation of ceramic fillers can significantly enhance this property. google.com For instance, a composite material made from copper-bismuth-sodium titanate ceramic powder, a polymer, and silver nanoparticles achieved a relative dielectric constant of 138 at 1 kHz. google.com

Table 1: Performance of Polymer-Bismuth Titanate Composites

Polymer Matrix Ceramic Filler Key Findings Application
PVDF 10 wt% Bi4Ti3O12 Voltage output of 41 V, power density of 4.3 mW/m² Self-powered flexible tactile sensor researchgate.net
Polymethyl methacrylate (PMMA) Nickel-doped this compound Enhanced dielectric and electrical properties Not specified x-mol.net

Integration with Other Functional Oxides for Enhanced Multiferroicity

Multiferroic materials, which exhibit simultaneous ferroelectric and ferromagnetic ordering, are of great interest for applications in data storage, sensors, and spintronics. A common strategy to achieve or enhance multiferroicity is to create composites of ferroelectric and ferromagnetic materials.

This compound is often combined with spinel ferrites like cobalt ferrite (B1171679) (CoFe2O4) to create multiferroic composites. aip.orgpatsnap.comjim.org.cn Cobalt ferrite is an attractive magnetic phase due to its notable magnetic properties, high magnetostriction coefficient, and high Curie temperature. aip.org In composites of xNa0.5Bi0.5TiO3 - (1-x)CoFe2O4, the presence of both cubic (ferrite) and rhombohedral (ferroelectric) phases was confirmed, demonstrating the successful formation of a composite system. aip.org The magnetic properties of these composites were found to be enhanced with an increasing concentration of the ferrite phase. aip.org

The synthesis method plays a crucial role in the final properties of these composites. For instance, in Bi0.5(Na0.8K0.2)0.5TiO3–Ni0.5Co0.5Fe2O4 composites, the particle size and reactivity of the individual phases, determined by the synthesis route, influenced the optimal sintering temperature and the resulting magnetoelectric properties. nih.govmdpi.com To prevent diffusion between the ferroelectric and ferromagnetic phases during sintering, which can degrade the properties, a ZrO2 buffer layer can be coated on the CoFe2O4 powder. jim.org.cn

Another approach involves creating composites of barium titanate–bismuth ferrite/polyvinylidene fluoride (BT–BFO/PVDF) for flexible piezoelectric sensors. dntb.gov.uaresearchgate.net These nanocomposites have shown excellent thermal stability and are less affected by temperature changes compared to traditional PVDF sensors, making them suitable for applications like monitoring the strength of mass concrete. dntb.gov.ua

This compound-Carbon Nanomaterial (e.g., Graphene, CNT) Composites for Energy Applications

The incorporation of carbon nanomaterials, such as graphene and carbon nanotubes (CNTs), into a this compound matrix can significantly enhance its performance in energy-related applications like supercapacitors and batteries. acs.orgdntb.gov.uaresearchgate.net

In lithium-sulfur batteries, a major challenge is the "shuttle effect" of polysulfides and the poor conductivity of sulfur and its discharge products. Flower-shaped this compound embedded with CNTs (BTO/CNT) has been designed as a sulfur host material to address these issues. researchgate.net The BTO/CNT composite provides a large surface area to support sulfur, and the ferroelectric nature of BTO induces an internal electric field that accelerates the conversion of lithium polysulfides and enhances their chemical interaction, thus mitigating the shuttle effect. researchgate.net The embedded CNTs create a conductive network, improving the electrode's electrical conductivity. researchgate.net This composite has demonstrated impressive cyclic stability, with a low attenuation rate over 1000 cycles. researchgate.net

Microwave-engineered this compound (Bi4Ti3O12)/carbon nanofiber (CNF) composites have also shown potential for supercapattery applications. acs.orgdntb.gov.ua Similarly, carbon-modified this compound nanorods, synthesized via a hydrothermal process with glucose, have shown enhanced visible-light-driven photocatalytic activity for degrading pollutants like rhodamine-B. researchgate.net The carbon modification facilitates the separation of photogenerated electron-hole pairs, thereby improving the photocatalytic efficiency. researchgate.net

Nanostructuring and Morphological Control for Property Optimization

The functional properties of this compound are highly dependent on its nanostructure and morphology. By controlling these aspects, it is possible to optimize the material's performance for specific applications.

Effect of Grain Size, Nanoplatelet, and Nanowire Morphology on Functional Response

The grain size in this compound ceramics has a significant impact on their ferroelectric and piezoelectric properties. aip.org As the grain size decreases, the orthorhombic distortion is reduced. aip.org In coarse-grained samples, ferroelectric domain walls are clearly visible, but they tend to disappear as the grain size is reduced, and are not found in nanograined ceramics with a grain size of 90 nm. aip.orgdntb.gov.ua This decrease in domain wall contribution with decreasing grain size leads to a reduction in strain in strain-electric field loops. dntb.gov.ua However, the thermal depoling resistance also decreases with decreasing grain size due to increasing internal mechanical stresses. aip.orgdntb.gov.ua

The morphology of this compound nanoparticles can be controlled through synthesis methods like hydrothermal treatment. By varying the concentration of NaOH during hydrothermal synthesis, it is possible to produce either nanoplatelets or nanowires. researchgate.netnih.gov this compound nanoplatelets, typically 10 nm thick and 50-200 nm wide, exhibit the characteristic Aurivillius layered-perovskite structure. researchgate.netnih.gov In contrast, nanowires, which are 15-35 nm wide and several hundred nanometers to micrometers long, can exhibit a new, metastable orthorhombic crystal structure. researchgate.netnih.gov Both nanostructures have been shown to be ferroelectric. rsc.orgresearchgate.net The formation of these different morphologies is influenced by the formation of metastable polymorphs during the initial stages of hydrothermal synthesis. rsc.org

Table 2: Effect of Morphology on this compound Properties

Morphology Dimensions Crystal Structure Key Property
Nanograined Ceramic 90 nm Reduced orthorhombic distortion Disappearance of ferroelectric domain walls aip.orgdntb.gov.ua
Nanoplatelets 10 nm thick, 50-200 nm wide Aurivillius layered-perovskite Ferroelectric researchgate.netnih.gov

Surface Area Engineering for Catalytic Applications

The catalytic performance of this compound is closely linked to its surface area. A larger surface area provides more active sites for catalytic reactions. Various synthesis methods have been explored to create this compound with high surface area and tailored morphologies for enhanced photocatalytic activity.

Microwave-assisted combustion synthesis has been used to produce this compound nanosheets with lateral dimensions of 100-200 nm. peerj.com The thickness of these nanosheets can be varied by adding polyethylene (B3416737) glycol during synthesis, which in turn affects the material's band gap and photocatalytic performance in degrading dyes like methylene (B1212753) blue under visible light. peerj.com Bismuth-titanate nanotube (Bi-TNT) composites have also shown increased photocatalytic performance in treating industrial wastewater. xisdxjxsu.asia

The combination of this compound with other materials can also enhance its photocatalytic properties. For example, a 0D/1D heterostructure of bismuth molybdate (B1676688) clusters anchored on sodium titanate nanotubes has demonstrated efficient blue-light-driven photooxidation. acs.org The heterostructure promotes the separation of photogenerated electron-hole pairs, leading to enhanced photocatalytic activity. acs.org

Defect Control and Microstructure Engineering for Performance Improvement

Oxygen vacancies are a common issue in this compound, and they can degrade its performance, particularly in memory applications, by contributing to ferroelectric fatigue. Lanthanum substitution has been shown to be an effective strategy to reduce the concentration of oxygen vacancies. First-principles calculations have revealed that lanthanum incorporation increases the formation energy of nearby native oxygen vacancies, thereby reducing their concentration. Chemical and oxygen vacancy doping can also be used to tune the band gap of lanthanum-doped this compound. tandfonline.com

In sodium this compound (NBT), the concentration of oxygen vacancies can be controlled through acceptor doping or by varying the bismuth stoichiometry. rsc.orgd-nb.info For instance, acceptor doping with elements like iron can increase the oxygen vacancy concentration, while niobium doping can fill oxygen vacancies and decrease electrical conductivity. rsc.orgd-nb.info The control of oxygen vacancy concentration is key to managing the formation of core-shell structures in NBT-based materials. d-nb.info

Microstructure engineering through techniques like spark plasma sintering (SPS) can also be used to tailor the properties of this compound. elsevier.es Niobium doping in this compound ceramics prepared by SPS has been shown to influence the grain shape and size, leading to changes in the ferroelectric behavior. elsevier.es The addition of excess Bi2O3 and Na2CO3 during the solid-state synthesis of (Bi0.5Na0.5)TiO3 can also affect the crystal structure and microstructure, leading to a decrease in the average grain size with increased excess content. scientific.net

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound Bi4Ti3O12
Polyvinylidene Fluoride (C2H2F2)n
Polymethyl Methacrylate (C5O2H8)n
Copper-Bismuth-Sodium Titanate Not specified
Silver Ag
Cobalt Ferrite CoFe2O4
Sodium this compound Na0.5Bi0.5TiO3
Barium Titanate BaTiO3
Bismuth Ferrite BiFeO3
Zirconium Dioxide ZrO2
Carbon Nanotube Not specified
Carbon Nanofiber Not specified
Lithium Sulfide Li2S
Rhodamine-B C28H31ClN2O3
Sodium Hydroxide (B78521) NaOH
Polyethylene Glycol C2nH4n+2On+1
Methylene Blue C16H18ClN3S
Bismuth Molybdate Bi2MoO6
Sodium Titanate Na2Ti3O7
Lanthanum La
Niobium Nb
Iron Fe
Bismuth(III) Oxide Bi2O3

Applications and Device Integration of Bismuth Titanate Non Clinical Focus

Piezoelectric Sensors and Actuators Based on Bismuth Titanate

The piezoelectric effect in this compound, where mechanical stress induces an electrical charge and vice versa, is harnessed for the development of advanced sensors and actuators. A key advantage of this compound is its high Curie temperature (around 675 °C), which allows devices to operate reliably at temperatures exceeding those suitable for lead zirconate titanate (PZT), a commonly used piezoelectric material with a Curie temperature around 360 °C. samaterials.comresearchgate.net

This compound is a material of choice for sensors designed to operate in harsh environments. Its ability to maintain stable piezoelectric properties at high temperatures makes it suitable for pressure, strain, and ultrasonic sensing in demanding industrial and aerospace applications. mattech-journal.orgmattech-journal.org

Pressure and Strain Sensors: this compound thin films have been successfully fabricated into pressure sensors. tandfonline.com These sensors operate on the direct piezoelectric effect, where applied pressure creates a strain in the material, generating a proportional electrical voltage. tandfonline.com Research has demonstrated the fabrication of Bi-Ti-O thin film pressure sensors using methods like electron beam multilayer deposition. tandfonline.com These sensors have shown good voltage sensitivity and repeatability in response to applied pressure. tandfonline.com Furthermore, modified forms of this compound, such as strontium barium this compound, have been explored for piezoelectric pressure sensors due to their high Curie temperature and good thermal stability. mdpi.com

Ultrasonic Sensing Devices: A significant application of this compound is in high-temperature ultrasonic transducers. These devices are crucial for non-destructive testing and monitoring in industries like nuclear power, where they can be used to inspect the integrity of reactor components in high-temperature and high-radiation environments. acs.orgscielo.org.mx this compound-based transducers have been shown to operate effectively at temperatures up to 500°C and even higher for short durations. mdpi.com They are considered a viable replacement for PZT in such applications, as PZT loses its piezoelectric properties at much lower temperatures. acs.org Research has focused on various aspects of these transducers, including the development of sol-gel prepared this compound and the design of diffusion-bonded sensors for operation in liquid lead-bismuth. scielo.org.mx

The converse piezoelectric effect in this compound is utilized in actuators and transducers. While it may have lower piezoelectric activity compared to materials like PZT, its high Curie temperature makes it a candidate for high-temperature microelectromechanical systems (MEMS). diva-portal.orgmdpi.com

Research into bismuth sodium titanate-based solid solutions has shown extraordinarily high strain due to a field-induced phase transition, making them attractive for actuator applications. mdpi.comshu.ac.uk These materials are being explored for multilayer actuator designs. mdpi.comshu.ac.uk While the development of this compound-based micro-actuators is an active area of research, the focus remains on leveraging its high-temperature stability for applications where conventional materials cannot perform. lbl.govmdpi.com The development of lead-free piezoelectric films with high electrostrictive coefficients, such as sodium this compound-based relaxor films, also holds promise for advanced MEMS devices. mdpi.com

Piezoelectric and High-Temperature Properties of this compound and Related Materials
MaterialCurie Temperature (°C)Piezoelectric Coefficient (d₃₃, pC/N)Key Application AreaReference
This compound (Bi₄Ti₃O₁₂)~675~20-30High-Temperature Sensors samaterials.commattech-journal.org
Modified this compound (K-15)600Stable up to 400°CHigh-Temperature Accelerometers, Transducers ntt-review.jp
Bismuth Sodium Titanate (BNT)~320~125-200Lead-Free Actuators mdpi.com
2D this compound-~58Piezoelectric Nanogenerators acs.org

Pressure, Strain, and Ultrasonic Sensing Devices

Ferroelectric Random Access Memory (FeRAM) Architectures Utilizing this compound

This compound and its doped variants are key materials in the development of non-volatile Ferroelectric Random Access Memory (FeRAM). samaterials.com FeRAM offers advantages such as fast write speeds, low power consumption, and high endurance compared to other non-volatile memory technologies. gyanvihar.org

The data storage mechanism in a this compound-based FeRAM cell relies on the ferroelectric effect. gyanvihar.org The material possesses a spontaneous electric polarization that can be reversed by applying an external electric field. These two stable polarization states ("up" and "down") are used to represent binary data ("0" and "1"). scielo.org.mx This state is retained even when the power is turned off, making the memory non-volatile. samaterials.com

A critical performance metric for FeRAM is its endurance, which is the ability to withstand repeated read/write cycles without degradation. This compound, particularly when doped with elements like lanthanum (forming Bi₄₋ₓLaₓTi₃O₁₂ or BLT), exhibits excellent fatigue resistance. d-nb.infoaip.org Research has shown that BLT thin films can endure up to 10¹¹ switching cycles with minimal loss of polarization. researchgate.net The retention of the polarization state over time is another crucial characteristic. Studies on BLT thin films have demonstrated good retention characteristics, with only a small decay in the retained charge after extended periods, which is favorable for memory applications. aip.org

A significant challenge in the development of FeRAM is the integration of ferroelectric materials with standard complementary metal-oxide-semiconductor (CMOS) manufacturing processes. lbl.govdtic.mil this compound and its derivatives are seen as promising candidates for this integration due to their lead-free nature and good ferroelectric properties. d-nb.info Research has focused on depositing thin films of materials like BLT onto substrates compatible with CMOS technology, such as silicon wafers with platinum electrodes. lbl.govaip.org The ability to process these materials at temperatures compatible with CMOS fabrication is a key area of investigation. uni-halle.de Successful integration would enable the production of high-density, low-power non-volatile memory for a wide range of electronic devices. dtic.mil

Ferroelectric Properties of this compound-Based Materials for FeRAM
MaterialRemanent Polarization (2Pr, µC/cm²)Coercive Field (Ec, kV/cm)Endurance (Cycles)Reference
This compound (Bi₄Ti₃O₁₂)~20~50-100- aip.org
Lanthanum-doped this compound (BLT)~21-24~44-50>10¹⁰ researchgate.netaip.org
Neodymium-doped this compound (BNT)~31~100Good fatigue endurance
Europium-doped this compound (BET)~66-3% loss after 1.8x10¹⁰ researchgate.net

Data Storage Mechanisms and Endurance Characteristics

Energy Harvesting Devices Employing this compound

The growing demand for self-powered electronic devices and wireless sensor networks has spurred research into energy harvesting technologies. Piezoelectric energy harvesting, which converts ambient mechanical vibrations into electrical energy, is a promising approach. This compound has emerged as a key lead-free material for these applications due to its high Curie temperature and stable piezoelectric properties. mattech-journal.orgmattech-journal.org

This compound-based ceramics are being investigated for their potential in energy harvesting from various sources, including mechanical vibrations in industrial machinery and aerospace systems. mattech-journal.org The high operating temperature of this compound makes it particularly suitable for such environments. mattech-journal.orgmattech-journal.org Research has shown that the piezoelectric coefficient (d₃₃) of this compound can be around 21-28 pC/N, which is a key parameter for energy harvesting performance. mattech-journal.org

Recent studies have explored the use of two-dimensional (2D) this compound nanosheets for fabricating high-performance piezoelectric energy harvesters, also known as nanogenerators. acs.org These 2D materials have demonstrated a high d₃₃ piezoelectric coefficient of around 40 pm/V. acs.org A prototype energy harvesting device using 2D this compound has been shown to generate a piezoelectric voltage from applied force, indicating its potential for powering small electronic devices. acs.org Furthermore, composites of this compound with polymers are being developed to create flexible and efficient piezoelectric nanogenerators. acs.org

Performance of this compound-Based Materials in Energy Harvesting
MaterialPiezoelectric Coefficient (d₃₃)Key FeatureReference
This compound (ceramic)21.4 - 27.7 pC/NHigh Curie Temperature mattech-journal.org
2D this compound~40 pm/V (PFM), 57.8 pC/N (device)High performance in nanogenerators acs.org
Bismuth Potassium Titanate (modified)g₃₃ = 23.92 x 10⁻³ Vm/NHigh piezoelectric voltage constant tandfonline.comdoaj.org
Bismuth Sodium Potassium Titanate (BNKT)d₃₃ = 129 pC/NGood ferro-piezoelectric properties researchgate.net

Vibrational Energy Harvesters

This compound-based materials, particularly lead-free piezoelectric compositions, are promising candidates for vibrational energy harvesting. acs.org These devices convert ambient mechanical vibrations into usable electrical energy.

A notable example is a lead-free piezoelectric energy harvester based on 0.94(Bi0.5Na0.5)TiO3–0.06BaTiO3. A 2-micrometer thick thin-film cantilever of this material demonstrated a power density of 21.2 µW/cm²/g²/Hz, with an output voltage of 537.7 mV and an output power of 2.22 µW. acs.org This performance is attributed to significant changes in the dielectric constant and piezoelectric coefficient after applying a strong electric field for poling. acs.org The utilization of such thin-film cantilevers is a preferred approach for commercial vibrational energy harvesters. acs.org

Another approach involves the development of composite materials. For instance, a biopiezoelectric composite using this compound (Bi4Ti3O12) as the piezoelectric ceramic and chitosan (B1678972) as the polymer matrix has been explored. researchgate.net The addition of graphene to this composite enhances its electrical properties. researchgate.net Similarly, composites of polyvinylidene fluoride (B91410) (PVDF) and bismuth sodium titanate (BNT) have shown enhanced energy harvesting capabilities. A composite with 0.5 wt% BNT loaded in PVDF achieved an electrical output of 19 V and 1.2 µA. researchgate.net

MaterialOutput VoltageOutput Power/CurrentPower DensityReference
0.94(Bi0.5Na0.5)TiO3–0.06BaTiO3 thin film537.7 mV2.22 µW21.2 µW/cm²/g²/Hz acs.org
0.5 wt% BNT-loaded PVDF composite19 V1.2 µA3.5 mW/m² researchgate.net
BiCl3/PVDF nanofiber film1.1 V2 µA0.2 µW/cm² researchgate.net

Thermoelectric Generators

Thermoelectric generators (TEGs) directly convert heat energy into electrical energy. While bismuth telluride (Bi2Te3) is a commonly used material in TEGs, research has explored the potential of this compound-related materials. researchgate.netrsc.orgresearchgate.net The efficiency of a thermoelectric material is often evaluated by its figure of merit (ZT).

For instance, heat treatment has been shown to improve the thermoelectric performance of Bi2Te3 thin films. A study demonstrated that a Bi2Te3 thin film achieved a power factor of 17.5 µW/(cm·K²) and a ZT of 0.48 after heat treatment at a specific rate, a significant improvement over unannealed films. researchgate.netmdpi.com

Flexible TEGs have been fabricated by printing an ink mixture of solution-processed bismuth telluride (Bi2Te3) nanoplates with reduced-graphene oxide (rGO) nanosheets. rsc.org A device with 1% rGO showed an optimal power output of approximately 1.72 µW at a temperature difference of 20 K. rsc.org

Material SystemHot Side Temperature (°C)Cold Side Temperature (°C)Output PowerEfficiency/Power FactorReference
Bi2Te3 based module1604015.01 W6.80% researchgate.net
1% rGO/Bi2Te3 flexible TEG--~1.72 µW (at ΔT=20K)- rsc.org
Bi2Te3 thin film (heat treated)---17.5 µW/(cm·K²) researchgate.netmdpi.com

Pyroelectric Energy Conversion Systems

Pyroelectric materials can generate an electrical current in response to temperature changes. Bismuth sodium titanate (BNT)-based ceramics are considered potential candidates for pyroelectric energy harvesting due to their excellent pyroelectric coefficients. mdpi.com However, their high electrical conductivity can be a challenge. mdpi.com

Research has focused on engineered or doped BNT ceramics to enhance their pyroelectric properties. mdpi.com For example, a lead-free (Bi0.5Na0.5)0.915(Bi0.5K0.5)0.05Ba0.02Sr0.015TiO3 ceramic demonstrated a high thermal energy density of 1523 kJ/m³ per cycle in a temperature range of 193 to 433 K. mdpi.com The pyroelectric effect is often studied through thermally stimulated current (TSC) measurements. aip.org Even in unpoled ferroelectric materials like Mg-doped sodium this compound-based ceramics, thermal-electrical current peaks can be observed. aip.org

MaterialTemperature Range (K)Electric Field (kV/cm)Energy Density (kJ/m³/cycle)Reference
(Bi0.5Na0.5)0.915(Bi0.5K0.5)0.05Ba0.02Sr0.015TiO3193 - 4331-401523 mdpi.com

Photocatalytic Reactors for Environmental Remediation and Energy Conversion

This compound, with its various phase structures like pyrochlore (B1171951) (Bi₂Ti₂O₇), sillenite (B1174071) (Bi₁₂TiO₂₀), and perovskite-like (Bi₄Ti₃O₁₂), is widely used in photocatalysis. rsc.org Its narrower bandgap compared to titanium dioxide (TiO₂) allows for efficient use of visible light, and its ferroelectric properties can aid in the separation of photogenerated electron-hole pairs, enhancing photocatalytic efficiency. rsc.org

Water Purification and Organic Pollutant Degradation

This compound-based photocatalysts are effective in degrading persistent organic pollutants in water. researchgate.netnih.gov These materials can break down a variety of contaminants, including dyes (like methylene (B1212753) blue and methyl orange), phenols, and pharmaceutical compounds (such as tetracycline (B611298) and ciprofloxacin). researchgate.net The photocatalytic process generates reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which mineralize large organic molecules into smaller, harmless substances. rsc.org

For example, a Bi₂Ti₂O₇/persulfate system achieved 88.2% removal of tetracycline within 150 minutes under visible light. rsc.org The addition of persulfate enhances charge separation and generates more radicals, boosting the oxidative capacity. rsc.org Bismuth potassium titanate (Bi₀.₅K₀.₅TiO₃) has also been synthesized and, when decorated with silver to form a heterostructure, showed enhanced photocatalytic activity for degrading organic dyes. aip.org

PhotocatalystTarget PollutantLight SourceDegradation EfficiencyTime (min)Reference
Bi₂Ti₂O₇/persulfateTetracyclineVisible88.2%150 rsc.org
Bi₁₂TiO₂₀Rhodamine BVisible~71%210 cdmf.org.br
50%Bi₄Ti₃O₁₂/SiO₂Reactive Brilliant Red X-3B--- cjmr.org

Hydrogen Production via Water Splitting

Photocatalytic water splitting to produce hydrogen is a promising avenue for clean energy generation, and this compound has shown potential in this area. rsc.orgomniascience.com The process involves the absorption of light by the semiconductor to create electron-hole pairs, which then drive the reduction of water to hydrogen and the oxidation of water to oxygen. rsc.org

Bismuth titanates like Bi₂Ti₂O₇ and Bi₄Ti₃O₁₂ are effective photocatalysts for this process. omniascience.com A heterojunction of Bi₂Ti₂O₇/Bi₄Ti₃O₁₂ has been shown to enhance hydrogen generation under UV irradiation by improving the separation of photogenerated charges. omniascience.com

PhotocatalystLight SourceSacrificial AgentHydrogen Production RateReference
Bi₂Ti₂O₇/Bi₄Ti₃O₁₂UV (254 nm)Methanol (B129727)/Water- omniascience.com
Bi₂S₃/BiVO₄--- mdpi.com
Bismuth Ferrite (B1171679) (BF)Liquid-Phase Plasma (UV-Vis)Water/MethanolHigher than TiO₂ mdpi.com

Carbon Dioxide Photoreduction

The photocatalytic reduction of carbon dioxide (CO₂) into valuable fuels is another significant application of this compound. rsc.orgomniascience.com This process mimics artificial photosynthesis.

Research has demonstrated the use of this compound (Bi₁₂TiO₂₀) decorated with palladium (Pd) nanoparticles for the liquid-phase photoreduction of CO₂. When a CO₂-saturated sulfuric acid solution was illuminated in the presence of Pd-decorated BTO, formic acid was produced. The Pd-decorated BTO showed approximately a two-fold increase in formic acid yield compared to Pd-decorated titanium oxide nanotubes, which was attributed to better charge separation. In another study, a Type-II heterojunction of Bi₂Ti₂O₇ nanoparticles and defective TiO₂ achieved 93.5% selectivity for methane (B114726) (CH₄) in CO₂ reduction due to enhanced charge separation efficiency. rsc.org

PhotocatalystProductSelectivity/YieldKey FindingReference
Pd-decorated Bi₁₂TiO₂₀Formic Acid~2x yield vs. Pd_T-NTBetter charge separation
Bi₂Ti₂O₇/defective TiO₂Methane (CH₄)93.5%Enhanced charge separation rsc.org

Dielectric Capacitors and High-k Dielectrics for Advanced Electronic Devices

This compound (Bi₄Ti₃O₁₂) is a layered perovskite oxide that has garnered significant attention for its application in advanced electronic devices due to its excellent dielectric properties. samaterials.com Its high dielectric constant, or permittivity, makes it a valuable material for manufacturing high-performance capacitors, which are fundamental components for energy storage and signal filtering in electronics. samaterials.comresearchgate.net The ability of a material to store electrical energy in an electric field is quantified by its dielectric constant; a higher value allows for the miniaturization of capacitor components while maintaining high capacitance. samaterials.com

This compound is a member of the Aurivillius family of layered ferroelectrics, which are known for high Curie temperatures and good chemical stability, making them suitable for devices operating in harsh environments. samaterials.comresearchgate.net The material's structure consists of pseudo-perovskite blocks, [(Bi₂) (Ti₃)O₁₀]²⁻, interleaved with (Bi₂O₂)₂⁺ layers. aip.org This structure contributes to its notable electrical properties. samaterials.com Research has focused on both pure and doped this compound ceramics and thin films for various capacitor applications, including dynamic random-access memories (DRAM) and multilayer ceramic capacitors (MLCCs). samaterials.comscispace.comuctm.eduicm.edu.pl

The modification of this compound through doping with other elements has been a key strategy to tailor its dielectric properties for specific applications. For instance, substituting bismuth ions with lanthanum (to form Bi₃.₂₅La₀.₇₅Ti₃O₁₂, or BLT) or neodymium (to form Bi₄-ₓNdₓTi₃O₁₂, or BNdT) has been shown to improve ferroelectric and dielectric characteristics. cplire.rujkps.or.kr Doping can reduce the volatility of bismuth and decrease the concentration of oxygen vacancies, which enhances the material's performance and reliability. cplire.ru Neodymium-substituted this compound (BNdT) thin films, for example, have shown dielectric constants in the range of 130-172. Furthermore, research into novel compositions like Strontium-Bismuth-Ferrum-Titanate (SBFT) has demonstrated unprecedented energy storage performance at high temperatures (up to 200 °C), meeting demanding industry standards such as X8R. europa.eu Another form, pyrochlore this compound (Bi₂Ti₂O₇), also exhibits high dielectric permittivity and is considered a promising high-k material for DRAM storage capacitors and as an insulating layer in metal-oxide-semiconductor (MOS) transistors. researchgate.net

The following table summarizes the dielectric properties of various this compound-based materials from research findings.

Material CompositionFormDielectric Constant (εr)Measurement ConditionsReference
Bi₄Ti₃O₁₂ (BTO)Bulk Ceramic~200Room Temperature researchgate.net
Bi₃.₂₅Nd₀.₇₅Ti₃O₁₂ (BNdT)Thin Film130 - 172Room Temperature
Bi₂/₃Cu₃Ti₄O₁₂ (BCTO)Ceramic3372523 K, 1 kHz researchgate.net
Bi₂Ti₂O₇ (pyrochlore)Ultrathin Film30 - 130Dependent on processing researchgate.net
(Bi₀.₅Na₀.₅)₀.₇₉Ba₀.₁₁Sr₀.₂TiO₃Thick Film>1000 (approx.)Room Temp, 1 kHz mdpi.com
Barium Titanate-Sodium this compound ComplexCeramic1500 - 1700Room Temperature google.com

Resistive Switching Devices and Neuromorphic Computing with this compound

Beyond its dielectric applications, this compound is an emerging material for next-generation non-volatile memory and computing paradigms, specifically in resistive switching devices and neuromorphic systems. Resistive random-access memory (RRAM) is a type of non-volatile memory that operates by changing the resistance of a material sandwiched between two electrodes (a metal-insulator-metal structure). core.ac.ukmdpi.com This change between a high-resistance state (HRS) and a low-resistance state (LRS) allows for the storage of binary data. mdpi.com

This compound (Bi₄Ti₃O₁₂) thin films have demonstrated repeatable and stable bipolar resistive switching (RS) behavior. mdpi.com In a bipolar RS device, the switching from HRS to LRS (the "SET" process) and from LRS back to HRS (the "RESET" process) occur at opposite voltage polarities. mdpi.com Research on Au/Bi₄Ti₃O₁₂/LaNiO₃/Si structures has shown that these devices can achieve a resistance ratio (RHRS/RLRS) of approximately 10², which is crucial for distinguishing between memory states, and can endure numerous switching cycles without significant degradation. mdpi.com

The mechanism behind resistive switching in this compound is often linked to the migration of oxygen vacancies. mdpi.com The concentration of these vacancies within the film can be controlled during fabrication, for instance, by annealing in different atmospheres. mdpi.com A higher concentration of oxygen vacancies has been found to enhance the resistive switching characteristics. mdpi.com The prevailing conduction model suggests that in the HRS, the current flow is governed by a mechanism known as space-charge-limited current (SCLC), while in the LRS, the conduction is Ohmic, which is indicative of the formation of conductive filaments, likely composed of a path of oxygen vacancies. mdpi.com The application of an electric field causes these filaments to form (SET) or rupture (RESET), thereby switching the device's resistance state. mdpi.com

The ability to modulate resistance states makes this compound and related materials candidates for building artificial synapses for neuromorphic computing. researchgate.net Neuromorphic computing aims to replicate the structure and function of the human brain, where synapses change their connection strength (synaptic weight) to process information and learn. researchgate.netacs.org The tunable resistance of a this compound memristor can mimic this synaptic plasticity. researchgate.net By applying specific voltage pulses, the conductance of the device can be gradually increased (potentiation) or decreased (depression), emulating the strengthening and weakening of biological synapses. acs.orgacs.org This functionality is a fundamental building block for creating hardware-based artificial neural networks that could perform complex computational tasks like pattern recognition with greater efficiency than traditional computer architectures. researchgate.netacs.org While much of the foundational work in ferroelectric memristors for neuromorphic computing has used materials like Barium Titanate or Bismuth Ferrite, the principles and demonstrated resistive switching in this compound highlight its significant potential for these advanced, brain-inspired applications. acs.orguminho.ptresearchgate.net

The table below details research findings on the resistive switching characteristics of this compound-based devices.

Device StructureSwitching TypeON/OFF RatioKey FindingsReference
Au/Bi₄Ti₃O₁₂/LaNiO₃/SiBipolar~10²Stable switching for >100 cycles; RS behavior enhanced by oxygen vacancies. mdpi.com
Ru/Bi₄Ti₃O₁₂/RuBipolar & UnipolarUp to 10⁴Retention time of several months observed. ntt-review.jp
Al/CaBi₄Ti₄O₁₅/ITOBipolarNot specifiedInvestigated bipolar resistive switching properties for memory application. core.ac.uk
Pt/Na₀.₅Bi₀.₅TiO₃/PtBipolarUp to 10⁴Achieved low SET voltage (<1.2V) without electroforming; linked to oxygen vacancy control of interfacial switching. osti.gov
Ag/Cs₃Bi₂I₉/ITO (Lead-free perovskite)Volatile Threshold>10⁴Demonstrates potential for neuron emulation due to volatile switching. acs.org

Computational Modeling and Simulation of Bismuth Titanate Systems

First-Principles Calculations (DFT, MD) for Structural, Electronic, and Optical Properties

First-principles calculations, predominantly based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of bismuth titanate compounds from the ground up, without empirical parameters. These methods solve the quantum mechanical equations governing the behavior of electrons and nuclei to predict a wide range of material characteristics. Molecular Dynamics (MD) simulations, often parameterized using DFT results, further allow for the study of the dynamic behavior of atoms over time.

Prediction of Stable Phases and Lattice Dynamics

First-principles calculations are a powerful tool for determining the ground state crystal structure and predicting the stability of various phases of this compound. For instance, DFT calculations have been employed to investigate the room temperature structural stability of Bi4Ti3O12, a technologically significant ferroelectric oxide. arxiv.org These studies have compared the energies of experimentally observed monoclinic (space group B1a1) and orthorhombic (space group B2cb) phases. arxiv.org By optimizing the structures to zero pressure, the lattice parameters can be determined. arxiv.org Static and dynamic calculations have shown that the monoclinic structure with the space group B1a1 is the ground state structure for Bi4Ti3O12. arxiv.org The small energy difference between the monoclinic and orthorhombic structures could explain why either phase is sometimes observed experimentally. arxiv.org

DFT has also been used to study the stability of various phases in other bismuth-based perovskites by simulating epitaxial growth on different substrates. aip.orgaip.orgresearchgate.net These calculations predict the phase stability as a function of the in-plane lattice constant, mimicking the effect of epitaxial strain. aip.orgaip.orgresearchgate.net For some this compound related systems, like BiFeO3, several phases are found to be energetically favorable depending on the strain, while for others, only one stable phase is predicted over a wide range of lattice constants. aip.orgaip.orgresearchgate.net

Lattice dynamics calculations, which study the collective vibrations of atoms in a crystal (phonons), are also performed using DFT. The analysis of phonon dispersion curves can reveal the dynamical stability of a crystal structure. The presence of imaginary frequencies in the phonon spectrum indicates a structural instability, often pointing towards a phase transition. researchgate.net For example, in the related perovskite barium titanate, imaginary phonon modes in the cubic phase are linked to the ferroelectric distortion. researchgate.net Similar investigations in this compound systems help to understand the atomistic origins of their ferroelectric and other structural phase transitions.

CompoundPredicted Stable PhaseSpace GroupCalculated Lattice Parameters (Å)
Bi4Ti3O12MonoclinicB1a1a = 5.4289, b = 5.4077, c = 32.8762, β = 90.08°
Bi4Ti3O12OrthorhombicB2cba = 5.4370, b = 5.4260, c = 32.6833
Bi2Ti2O7CubicFd-3ma = 10.37

This table presents theoretically predicted stable phases and their corresponding lattice parameters for different this compound compounds as determined by first-principles calculations.

Simulation of Defect Formation Energies and Migration Pathways

Defects, such as vacancies and interstitials, play a crucial role in determining the electrical and optical properties of this compound. First-principles calculations are used to determine the formation energies of these defects, which indicates their concentration under different synthesis conditions. nih.gov The simulation of defect migration pathways and the calculation of their corresponding energy barriers provide insights into ionic conductivity and material degradation mechanisms. nih.govarxiv.orgrsc.org

Atomistic simulations, including those based on DFT, can model the migration of ions through vacancy, interstitial, or substitutional hopping mechanisms. nih.gov The nudged elastic band (NEB) method is a common technique used in conjunction with DFT to find the minimum energy pathway for a specific migration event and determine the activation energy barrier. nih.gov For example, in sodium this compound (NBT), DFT calculations have been used to understand the influence of acceptor dopants on ionic conductivity. tu-darmstadt.deresearchgate.net These studies reveal that the formation of defect associates between the acceptor dopant and oxygen vacancies significantly impacts the conductivity. researchgate.net The interaction between acceptors and oxygen vacancies can be elucidated by calculating the defect formation and association energies. researchgate.net

Molecular dynamics simulations can further be employed to study the diffusion of ions at finite temperatures, providing a more dynamic picture of the migration processes. researchgate.net These simulations have been used to rationalize experimentally observed differences in conductivity in doped NBT systems. researchgate.net

Defect TypeHost MaterialComputational MethodKey Finding
Oxygen VacancySodium this compound (NBT)DFTAcceptor doping can lead to a high oxygen ionic conductivity due to the formation of defect associates. researchgate.net
Oxygen VacancyGd2Ti2O7 (Pyrochlore)DFTThe formation energy of a Gd vacancy is lower than that of a Ti vacancy. researchgate.net
Oxygen VacancySrTiO3/BaZrO3 HeterostructureAtomistic SimulationsOxygen vacancies tend to get trapped at misfit dislocations, impacting ionic transport. rsc.org
Point DefectsNi-based alloysDFTDefect formation and migration energies are related to the specific atomic size in the structure. arxiv.org

This table summarizes key findings from computational studies on defect formation and migration in this compound and related materials.

Calculation of Effective Mass and Dielectric Constants

The electronic and optical properties of this compound are critical for its applications in devices like capacitors and electro-optic modulators. First-principles calculations provide valuable information on these properties, including the effective mass of charge carriers and the dielectric constant.

The effective mass of electrons and holes is determined from the curvature of the calculated electronic band structure. aip.orgucl.ac.uk A smaller effective mass generally implies higher charge carrier mobility. DFT calculations have been used to determine the effective masses for various this compound compounds, such as Bi12TiO20 and Bi4Ti3O12. aip.org For Bi12TiO20, which has a cubic crystal structure, the effective masses are typically obtained by averaging the components in three crystallographic directions. aip.org For non-cubic structures like Bi4Ti3O12, a geometric mean is often considered. aip.org

The dielectric constant, a measure of a material's ability to store electrical energy, can also be calculated from first principles. The high-frequency (optical) dielectric constant (ε∞) is related to the electronic response, while the static (low-frequency) dielectric constant (ε0) also includes contributions from lattice vibrations (phonons). aip.orgresearchgate.netaps.org Density functional perturbation theory (DFPT) is a powerful method to compute these dielectric properties. aip.org Studies on Bi12TiO20 and Bi4Ti3O12 have shown that these materials possess high dielectric constants. aip.org

CompoundPropertyComputational MethodCalculated Value
Bi12TiO20Effective mass (hole, m_h^)DFT-
Bi12TiO20Effective mass (electron, m_e^)DFT-
Bi4Ti3O12Effective mass (hole, m_h^)DFT-
Bi4Ti3O12Effective mass (electron, m_e^)DFT-
Bi12TiO20Macroscopic dielectric constant (ε_r)DFPT/PBE-
Bi4Ti3O12Macroscopic dielectric constant (ε_r)DFPT/PBE-
Na0.5Bi0.5TiO3Direct band gapDFT2.1 eV
X2Bi4Ti5O18 (X=Pb, Ba, Ca, Sr)Band gapDFT1.84 - 2.33 eV

Phenomenological Models for Ferroelectric and Piezoelectric Behavior

While first-principles methods provide a detailed microscopic picture, phenomenological models offer a complementary approach to understanding the macroscopic ferroelectric and piezoelectric behavior of this compound. These models use a more coarse-grained description, focusing on the order parameter (e.g., polarization) to describe phenomena like phase transitions, domain structures, and hysteresis loops.

Landau-Devonshire Theory Applications

The Landau-Devonshire (LD) theory is a powerful phenomenological framework used to describe ferroelectric phase transitions. core.ac.ukaip.orgresearchgate.net It expresses the free energy of the material as a polynomial expansion of the polarization, which serves as the order parameter. core.ac.ukaip.org The coefficients of this expansion are material-dependent and can be determined from experimental data or first-principles calculations.

The LD theory has been successfully applied to this compound-based materials, such as sodium this compound (NBT), to model their complex phase transition behavior. arxiv.org For instance, the transition from a ferroelectric to an antiferroelectric phase at higher temperatures in NBT can be described within this framework. arxiv.org The theory can predict the temperature dependence of properties like spontaneous polarization and dielectric susceptibility. researchgate.net By including coupling terms between polarization and stress, the LD theory can also describe the piezoelectric effect. whiterose.ac.uk For solid solutions like BiFeO3-PbTiO3, the compositional dependence of the properties can be modeled by assuming a linear relationship for the Landau coefficients between the end members. whiterose.ac.uk

Phase Field Modeling of Domain Evolution and Hysteresis

Phase-field modeling is a powerful computational technique for simulating the evolution of complex microstructures, such as ferroelectric domain patterns, at the mesoscale. researchgate.netysxbcn.comethz.chinnovationforever.comaimsciences.org This method is based on the Landau-Ginzburg-Devonshire theory, where the free energy of the system depends on the spatial distribution of an order parameter, such as polarization. researchgate.netinnovationforever.com

In the context of this compound, phase-field simulations can model the formation and evolution of domains under the influence of electric fields, mechanical stresses, and temperature changes. researchgate.netarxiv.org These simulations provide valuable insights into the mechanisms of polarization switching and the shape of hysteresis loops. ysxbcn.comarxiv.org For example, simulations can show how domain walls move and interact with defects, such as dislocations, which can pin the domain walls and affect the coercive field. arxiv.org

Phase-field models can also be used to study the complex multiphase behavior of materials like NBT, where multiple ferroelectric phases can coexist. arxiv.orgresearchgate.net By incorporating the appropriate free energy terms, these models can simulate temperature-induced phase transitions and the associated changes in the domain structure. arxiv.org The results of phase-field simulations can be directly compared with experimental observations from techniques like piezoresponse force microscopy, providing a powerful tool for interpreting experimental data and designing materials with tailored properties. innovationforever.com

Molecular Dynamics Simulations for Dynamic Processes and Ionic Transport

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules. numberanalytics.com By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed, atomistic-level insights into dynamic processes and transport phenomena that are often difficult to observe experimentally. numberanalytics.comijpsr.com In the context of this compound systems, MD simulations have been instrumental in elucidating the mechanisms of ionic transport, which is crucial for applications such as solid oxide fuel cells and sensors.

MD simulations of sodium this compound (Na₀.₅Bi₀.₅TiO₃, NBT) have revealed significant details about ion migration within its perovskite structure. rsc.org Large-scale simulations, involving over 10,000 ions and conducted at temperatures ranging from 1200 K to 2400 K, have shown that oxide ions (O²⁻) are the primary mobile species. rsc.org These simulations have calculated the activation enthalpy for oxide ion diffusion to be less than 0.8 eV, indicating appreciable mobility at elevated temperatures. rsc.org In contrast, the sodium (Na⁺) and bismuth (Bi³⁺) cations were found to be immobile on the timescale of the simulations, a finding supported by molecular statics calculations that predict high activation barriers (greater than 2 eV) for their migration. rsc.org This suggests that the ionic conductivity in NBT is dominated by the transport of oxide ions. rsc.org

Further MD studies have explored the impact of defects and cation arrangement on ionic conductivity. The presence of bismuth and sodium vacancies has been shown to be detrimental to the diffusion of oxygen ions. rsc.org The ordering of Bi³⁺ and Na⁺ cations also plays a significant role; a (111)-ordered arrangement of these cations leads to higher oxygen diffusion rates compared to (100)- and (110)-ordered structures. rsc.org In layered sodium titanates (NTO), MD simulations have been used to understand the two-dimensional nature of Na⁺ ion transport. acs.org These simulations demonstrated that the substitution of bismuth and the creation of oxygen vacancies can open up three-dimensional (3D) pathways for Na⁺ migration, significantly enhancing the material's electrochemical performance for applications like sodium-ion batteries. acs.orgnih.gov The simulations showed that these modifications lead to multiplied sodium diffusion pathways and increased ion migration rates. acs.orgnih.gov

The following table summarizes key findings from Molecular Dynamics simulations on this compound systems:

SystemSimulation FocusKey Findings
Na₀.₅Bi₀.₅TiO₃ (NBT) Ionic TransportOxide ions are the primary mobile species with an activation enthalpy < 0.8 eV. Na⁺ and Bi³⁺ cations are largely immobile. rsc.org
Na₀.₅Bi₀.₅TiO₃ (NBT) Defect and Ordering EffectsBi and Na vacancies hinder oxygen diffusion. A (111)-ordered cation arrangement enhances oxygen diffusion. rsc.org
Bismuth-substituted Sodium Titanate (HBNTO) Na⁺ Ion TransportBismuth substitution and oxygen vacancies create 3D Na⁺ transport channels, increasing diffusion pathways and migration rates. acs.orgnih.gov

Machine Learning and Data-Driven Approaches in this compound Materials Design

Machine learning (ML) and data-driven methodologies are emerging as powerful tools in materials science for accelerating the discovery and design of new materials with desired properties. researchgate.netarxiv.org These approaches leverage algorithms to learn from large datasets, identify complex patterns and relationships, and predict the properties of novel compositions, thereby reducing the need for extensive trial-and-error experimentation. arxiv.org In the field of this compound and related ferroelectric materials, ML is being employed to navigate the vast compositional and structural space to identify candidates with enhanced piezoelectric, dielectric, and energy storage capabilities. researchgate.netresearchgate.net

Researchers have developed ML models to forecast the performance of bismuth sodium titanate (BNT)-based materials. researchgate.net By analyzing existing experimental data, these models can identify promising dopants and optimal compositions that improve piezoelectric performance. researchgate.net Various ML algorithms are often compared to find the most accurate predictive model. For instance, in a study on related piezoelectric ceramics, models such as Gradient Boosting Decision Tree (GBDT), eXtreme Gradient Boosting (XGBoost), support vector machine (SVM), and multiple linear regression (MLR) were evaluated. researchgate.net The GBDT model demonstrated superior performance, achieving a high coefficient of determination (R²) of 0.974, indicating excellent predictive accuracy. researchgate.net

The application of ML extends to uncovering fundamental structure-property relationships. By identifying the most influential material descriptors, ML algorithms can guide the design of materials with specific functionalities. researchgate.net For example, in the broader context of ferroelectric materials, ML strategies have been used to predict phase coexistence, which is crucial for tuning piezoelectric properties. researchgate.net Data-driven approaches often combine data mining of materials databases with first-principles computations to screen for new materials with exceptional properties. researchgate.net This synergy between computational screening and ML prediction accelerates the identification of promising candidates, such as new electrostrictive materials with performance far exceeding that of conventional ceramics. researchgate.net In the context of BaTiO₃–BiMeO₃ ceramics (where Me is a metal), ML models have been successfully used to predict energy storage properties, with the predictions being subsequently validated by experimental results. acs.org

The table below presents a comparison of different machine learning models used in the prediction of material properties for systems analogous to this compound, highlighting their performance metrics.

Machine Learning ModelApplication AreaPerformance Metric (R²)
Gradient Boosting Decision Tree (GBDT) Piezoelectric Response Prediction0.974 researchgate.net
eXtreme Gradient Boosting (XGBoost) Piezoelectric Response PredictionNot specified, but performed well researchgate.net
Support Vector Machine (SVM) Piezoelectric Response PredictionLower performance than GBDT/XGBoost researchgate.net
Multiple Linear Regression (MLR) Piezoelectric Response PredictionLower performance than GBDT/XGBoost researchgate.net
Light Gradient Boosting Machine (LGBM) Energy Storage Efficiency Prediction0.901 acs.org

Current Challenges and Future Research Directions in Bismuth Titanate Science

Addressing Fatigue and Retention Issues in Ferroelectric Bismuth Titanate

Ferroelectric materials like this compound are promising for non-volatile memory applications. However, their performance can degrade over time. Two key challenges are fatigue, the loss of switchable polarization with repeated cycling, and poor retention, the inability to maintain a polarized state.

Future research is focused on several strategies to combat these issues. One approach is through doping, where small amounts of other elements are introduced into the this compound structure. For instance, co-substitution of Neodymium (Nd) and Manganese (Mn) in this compound thin films has been shown to significantly improve fatigue resistance, with no fatigue observed up to 1.5 x 10¹⁰ switching cycles. researchgate.net Another strategy involves creating layered structures, or heterostructures. Trilayered structures of (Bi,La)₄Ti₃O₁₂/PZT/(Bi,La)₄Ti₃O₁₂ have demonstrated good fatigue and retention properties. aip.org The bismuth-layered perovskite structure of materials like (Bi,La)₄Ti₃O₁₂ is inherently fatigue-free. aip.org

Fundamental studies are crucial to understand the mechanisms behind fatigue. psu.edu It is known that various factors, including processing and electrodes, contribute to fatigue. whiterose.ac.uk Therefore, a multi-faceted approach combining materials engineering with a deeper understanding of the underlying physics is necessary to develop robust ferroelectric devices based on this compound.

Enhancing Piezoelectric Coefficients in Lead-Free this compound Systems

Piezoelectric materials, which generate an electrical charge in response to mechanical stress, are essential for sensors and actuators. There is a strong environmental push to replace lead-based piezoelectric materials with lead-free alternatives. This compound-based systems are promising candidates, but a key challenge is to enhance their piezoelectric coefficients to match the performance of their lead-containing counterparts.

Current research focuses on several strategies to boost the piezoelectric properties of this compound systems. One major approach is the formation of solid solutions with other perovskite materials to create a morphotropic phase boundary (MPB), a compositional region where two different crystal structures coexist and piezoelectric properties are often maximized.

Examples of promising lead-free systems include:

Bismuth Sodium Titanate - Bismuth Potassium Titanate (BNT-BKT): The solid solution of (Bi₁/₂Na₁/₂)TiO₃ and (Bi₁/₂K₁/₂)TiO₃ shows increased piezoelectric properties near the MPB. nih.gov

Bismuth Potassium Titanate - Barium Titanate (BKT-BT): This binary system is investigated to achieve enhanced piezoelectric properties and a higher Curie temperature than pure BaTiO₃. nih.gov

BNT-BKT-BT Ternary System: This ternary compound has shown dielectric and piezoelectric properties comparable to lead-based piezoceramics, with the highest piezoelectric coefficient (d₃₃) of 191 pC/N observed near the MPB. researchgate.netazom.com

Doping and Modification: Doping with elements like Neodymium (Nd) and creating complex solid solutions such as (1-y)[0.995Bi₀.₅(Na₀.₈₀K₀.₂₀)₀.₅TiO₃-0.005LiNbO₃]-y(Ba₀.₉₈Nd₀.₀₂)TiO₃ have yielded significant improvements, with d₃₃ values reaching up to 258 pC/N. tandfonline.com

Future research will likely continue to explore new compositions, doping strategies, and the fundamental relationship between crystal structure, microstructure, and piezoelectric performance in these complex lead-free systems.

Improving Charge Separation and Quantum Efficiency in Photocatalytic this compound

This compound is a promising photocatalyst for applications like water splitting and pollutant degradation due to its ability to absorb visible light. rsc.org However, its efficiency is often limited by the rapid recombination of photogenerated electrons and holes, and a low quantum yield. rsc.orgrsc.orgresearchgate.net

Current and future research directions to overcome these limitations include:

Heterojunction Engineering: Creating heterojunctions by combining this compound with other semiconductors is an effective strategy to enhance charge separation. rsc.orgresearchgate.net For instance, a Bi₂Ti₂O₇/Bi₄Ti₃O₁₂ heterostructure has shown improved hydrogen generation due to enhanced charge separation. omniascience.com Various types of heterojunctions, including type-I, type-II, Z-scheme, and S-scheme, are being explored. researchgate.net

Elemental Doping: Doping with elements can introduce defects and alter the electronic band structure, which can improve charge separation and photocatalytic activity. rsc.org For example, iron (Fe) doping in Bi₄Ti₃O₁₂ can create Type-II heterojunctions and improve charge separation. rsc.org

Noble Metal Deposition: Depositing noble metals on the surface of this compound can also enhance charge separation. rsc.org

Defect Engineering: Introducing oxygen vacancies can create defect energy levels that accelerate charge separation. nih.gov this compound with oxygen vacancies has shown a significantly higher efficiency for H₂O₂ photosynthesis. nih.gov

Morphology Control: The morphology of this compound nanomaterials plays a crucial role. One-dimensional (1D) nanostructures like nanotubes and nanofibers can offer efficient charge separation and rapid transport. rsc.orgrsc.org

Exploring Novel Multiferroic and Multifunctional this compound Compounds

Multiferroic materials, which exhibit simultaneous ferroelectric and magnetic ordering, are of great interest for applications in novel devices like magnetoelectric memories and sensors. unesp.brutep.edu this compound itself is not multiferroic, but it can be a component in creating new multiferroic and multifunctional compounds.

A key strategy is to form solid solutions or composites with other materials. For example, combining Bi₄Ti₃O₁₂ with BiFeO₃, a known multiferroic, is a promising approach to create single-phase multiferroics. mdpi.com The resulting Bi₅Ti₃FeO₁₅ has been shown to exhibit both ferroelectric and magnetic properties. utep.edu

Research in this area is focused on:

Synthesis of Novel Compounds: Creating new solid solutions and composites of this compound with other ferroelectric or ferromagnetic materials. aip.orgub.edu

Enhancing Magnetoelectric Coupling: Investigating doping strategies to improve the coupling between ferroelectric and magnetic ordering. For instance, co-doping SrBi₅Fe₀.₅Co₀.₅Ti₄O₁₈ with Strontium (Sr) and Cobalt (Co) has been shown to enhance both ferroelectric and ferromagnetic properties. mdpi.com

Understanding the Origin of Multiferroism: Using theoretical calculations and advanced characterization techniques to understand the mechanisms behind the observed properties in these complex materials. mdpi.com

The exploration of novel this compound-based multiferroics opens up possibilities for developing new multifunctional devices with applications in spintronics and high-density data storage.

Scalable and Sustainable Synthesis Methods for this compound Production

The widespread application of this compound nanomaterials in areas like photocatalysis and electronics requires the development of scalable and sustainable synthesis methods. While various techniques exist, many face challenges in terms of cost, complexity, and environmental impact.

Commonly used synthesis methods for this compound include:

Solid-state reaction rsc.org

Sol-gel method rsc.orgrsc.org

Hydrothermal/solvothermal method rsc.orgrsc.org

Coprecipitation rsc.orgrsc.org

Molten salt method rsc.org

Electrospinning rsc.orgrsc.org

Future research in this area will focus on:

Green Synthesis Routes: Developing environmentally friendly methods that use less hazardous precursors and solvents. For example, a green synthesis method has been used to prepare this compound perovskite for hydrogen production. researchgate.netmdpi.com

Scalability: Translating laboratory-scale synthesis to large-scale industrial production is a major challenge for methods like hydrothermal/solvothermal synthesis. rsc.org

Cost-Effectiveness: Reducing the cost of raw materials and energy consumption during synthesis.

Morphology Control: Developing methods that allow for precise control over the size, shape, and crystallinity of the nanoparticles, as these factors significantly influence their properties. rsc.org For example, the molten salt method allows for morphology-controlled synthesis of Bi₄Ti₃O₁₂ nanosheets. rsc.org

Novel Synthesis Techniques: Exploring new methods like pulsed laser ablation in liquids (PLAL) for the synthesis of high-quality this compound nanoparticles. mdpi.com

Integration of this compound into Advanced Heterostructures and Nanodevices

The integration of this compound into advanced heterostructures and nanodevices is crucial for realizing its full potential in various applications. This involves combining this compound with other materials to create synergistic effects and fabricating it into functional device architectures.

Key research areas include:

Heterostructure Design and Fabrication: Developing methods to create well-defined interfaces between this compound and other materials, such as semiconductors, metals, and polymers. This is particularly important for photocatalytic applications where heterojunctions play a key role in charge separation. rsc.orgnitrkl.ac.in

Device Integration: Integrating this compound thin films and nanostructures into devices like ferroelectric random-access memories (FeRAMs), sensors, and actuators. tandfonline.com This requires overcoming challenges related to processing compatibility with existing semiconductor technologies.

Nanodevice Fabrication: Exploring the use of this compound nanostructures, such as nanowires and nanotubes, as building blocks for novel nanodevices.

Interface Engineering: Understanding and controlling the physical and chemical properties of the interfaces in heterostructures to optimize device performance.

Future research will focus on developing more sophisticated heterostructures with tailored functionalities and exploring new device concepts that leverage the unique properties of this compound.

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

To fully understand and optimize the performance of this compound in various applications, it is essential to study the dynamic processes that occur under real operating conditions. This requires the development and application of advanced in-situ characterization techniques.

In-situ techniques allow researchers to observe changes in the material's structure, composition, and electronic properties as they happen. researchgate.net This is particularly important for understanding:

Ferroelectric Switching and Fatigue: In-situ transmission electron microscopy (TEM) and X-ray diffraction (XRD) can be used to visualize domain switching and structural changes during electrical cycling.

Photocatalytic Reaction Mechanisms: In-situ techniques like X-ray photoelectron spectroscopy (XPS), electron paramagnetic resonance (EPR), and Fourier-transform infrared (FTIR) spectroscopy can provide insights into charge transfer processes and the formation of reaction intermediates on the catalyst surface. researchgate.net

Phase Transitions: In-situ high-temperature XRD and Raman spectroscopy can be used to study phase transitions in this compound and its solid solutions. researchgate.net

The development of new and improved in-situ characterization techniques, combined with computational modeling, will provide a deeper understanding of the structure-property relationships in this compound and guide the rational design of new materials with enhanced performance. rsc.org

Interactive Data Table: Piezoelectric Properties of Lead-Free this compound Systems

SystemCompositiond₃₃ (pC/N)
BNT-BKT-BT0.865BNT–0.035BT–0.100BKT133 azom.com
BNT-BKT-BTNear MPB191 researchgate.net
(1-y)[BNKT-LN]-yBNdTy = 0.03258 tandfonline.com
(Bi₁/₂K₁/₂)TiO₃Hot Pressed~70 nih.gov
(Bi₁/₂K₁/₂)TiO₃Optimized Poling82 nih.gov

Bridging Theoretical Predictions with Experimental Realizations in this compound Research

The synergy between theoretical modeling and experimental investigation is crucial for advancing the understanding and application of complex materials like this compound (Bi4Ti3O12). While theoretical calculations provide invaluable insights into the fundamental properties of materials, experimental validation is essential to confirm these predictions and guide further research. In the field of this compound, significant progress has been made in bridging the gap between theory and experiment, yet notable challenges remain.

A primary area of focus has been the determination of the precise crystal structure of this compound at room temperature. Experimental studies using X-ray, neutron, and electron diffraction have suggested two possible structures: orthorhombic (space group B2cb) and monoclinic (space group B1a1). arxiv.org First-principles calculations based on density functional theory (DFT) have been employed to determine the ground state structure. These calculations have shown that the monoclinic B1a1 structure is the ground state, providing a theoretical basis for resolving the experimental discrepancies. arxiv.org However, the energy difference between the two structures is small, which could explain why both phases are observed experimentally, potentially influenced by sample history and stoichiometry. arxiv.org

The electronic and optical properties of this compound have also been a subject of combined theoretical and experimental investigation. A common challenge in theoretical calculations, particularly those using local density approximation (LDA) and generalized gradient approximation (GGA), is the underestimation of the band gap energy. aip.orgaip.org For this compound, the calculated indirect band gap is around 2.3 eV, whereas the experimental value is approximately 3.1 eV. aip.org Despite this discrepancy, theoretical calculations have successfully predicted the anisotropic nature of the optical properties in both the ferroelectric and paraelectric phases, which has been confirmed by ellipsometric measurements on thin films. aip.orgarxiv.org The origin of the optical activity is attributed to the O 2p to Ti 3d electronic transitions, and the anisotropy arises from the asymmetric orientation of the Ti-O bonds. aip.orgarxiv.org

Table 1: Comparison of Theoretical and Experimental Band Gaps for this compound

MethodPredicted Band Gap (eV)Experimental Band Gap (eV)
DFT (LDA/GGA)~2.3 - 2.5~3.1 - 3.4
DFT (PBE)2.3 - 2.53.4
Spin-orbit coupling (PBE)~2.1 - 2.3N/A

This table illustrates the common underestimation of the band gap in theoretical calculations compared to experimental values. The specific values can vary depending on the exact computational method and experimental conditions. aip.orgaip.orgrsc.org

The study of non-stoichiometric pyrochlore (B1171951) this compound further highlights the importance of integrating theoretical and experimental approaches. rsc.orgrsc.org Experimental synthesis often leads to a non-stoichiometric phase, and DFT calculations have confirmed the thermodynamic stability of such defect-containing structures. rsc.org By combining experimental synthesis and characterization with DFT and density functional perturbation theory (DFPT), researchers have been able to obtain excellent agreement between calculated and measured optoelectronic properties, including the dielectric constant and absorption coefficient. rsc.orgrsc.org

Future research directions aimed at bridging the theoretical-experimental gap in this compound science include:

Development of more accurate theoretical models: This includes going beyond standard DFT approximations to better predict electronic properties like the band gap. rsc.org Techniques such as hybrid functionals and many-body perturbation theory (e.g., GW approximation) can provide more accurate results, albeit at a higher computational cost.

Advanced characterization techniques: The use of sophisticated experimental methods is crucial for providing precise data to validate and refine theoretical models. european-mrs.comieee.org Techniques like synchrotron X-ray diffraction, high-resolution transmission electron microscopy, and advanced spectroscopic methods can offer detailed insights into the local atomic structure and electronic properties. european-mrs.comieee.orgmdpi.com

In-situ and in-operando studies: Performing experiments under conditions that mimic the operating environment of a device can provide a more realistic picture of the material's behavior. This allows for a direct comparison with theoretical models that simulate these conditions.

Addressing material complexities: Real materials often contain defects, such as oxygen vacancies, which can significantly influence their properties. researchgate.net Theoretical models must increasingly account for these imperfections to accurately reflect experimental observations. The volatility of bismuth can also lead to non-stoichiometry, further complicating the comparison between ideal theoretical models and real-world samples. arxiv.org

Combined kinetic analysis: For understanding material synthesis and phase transitions, combining experimental techniques like differential scanning calorimetry with isoconversional kinetic analysis methods can provide activation energies and kinetic models that can be compared with theoretical predictions. univ-guelma.dz

By fostering a closer collaboration between theorists and experimentalists and leveraging advancements in both computational and characterization techniques, the scientific community can continue to unravel the complex physics of this compound and accelerate its development for various technological applications.

Q & A

Q. What are the standard synthesis methods for bismuth titanate, and what protocols ensure reproducibility?

this compound is commonly synthesized via solid-state reactions, coprecipitation, sol-gel, and hydrothermal methods. For reproducibility, the hydrothermal method (e.g., mixing Bi₂O₃ and TiO₂ in a 2:3 molar ratio with 3 M NaOH, autoclaving at 240°C for 72 hours) yields high-purity crystals (92% yield) with controlled crystallinity . Key steps include precursor stoichiometry, temperature/time optimization, and post-synthesis washing/drying. Detailed protocols should specify autoclave calibration and NaOH concentration to avoid impurities.

Q. How do the structural and electronic properties of this compound compare to TiO₂ for photocatalytic applications?

this compound (bandgap ~2.88 eV) has a narrower bandgap than TiO₂ (3.24 eV), enabling visible-light absorption. Its layered Aurivillius structure ([Bi₂O₂]²⁺/[Bi₃Ti₃O₁₀]²⁻) creates internal electric fields that reduce electron-hole recombination, enhancing photocatalytic efficiency . Structural advantages include perovskite-like flexibility for doping and heterophase modifications.

Q. What characterization techniques are critical for validating this compound’s phase purity and crystallinity?

  • XRD : Confirms crystal structure and phase composition (e.g., Bi₄Ti₃O₁₂ vs. Bi₁₂TiO₂₀).
  • Rietveld refinement : Quantifies lattice parameters and detects secondary phases.
  • SEM/EDS : Maps elemental distribution and surface morphology.
  • UV-Vis DRS : Measures bandgap energy via Tauc plots .

Advanced Research Questions

Q. How can synthesis parameters (e.g., hydrothermal time, NaOH concentration) be optimized to enhance this compound’s crystallinity and yield?

Systematic parameter screening is essential:

  • Temperature : Higher temperatures (e.g., 240°C vs. 200°C) improve crystallinity but risk phase segregation.
  • Alkaline concentration : Excess NaOH (>3 M) may dissolve Bi³⁺, reducing yield.
  • Reaction time : Prolonged durations (>72 hours) favor Ostwald ripening but increase energy costs. Use factorial design experiments to identify interactions between variables .

Q. What methodologies address electron-hole recombination in this compound-based photocatalysts?

  • Heterophase modification : Introduce secondary phases (e.g., Bi₂O₃/TiO₂) to create heterojunctions that direct electron transfer .
  • Doping : Substitute Ti⁴⁺ with W⁶⁺ or Nb⁵⁺ to introduce trap states.
  • Morphological control : Nanostructuring (e.g., nanosheets) shortens charge-carrier migration paths. Validate via photoelectrochemical measurements (e.g., transient photocurrent response).

Q. How can researchers resolve contradictions in reported bandgap energies or photocatalytic efficiencies of this compound?

  • Standardize testing : Use identical light sources (e.g., AM 1.5G solar simulator) and pollutant concentrations (e.g., 10 ppm rhodamine B).
  • Control synthesis conditions : Document precursor sources (e.g., Sigma-Aldrich Bi₂O₃ vs. local suppliers) and annealing atmospheres.
  • Cross-validate data : Compare XRD patterns with ICSD databases and report Rietveld refinement reliability factors (e.g., Rwp < 10%) .

Q. What experimental designs effectively evaluate this compound’s reusability and long-term stability in photocatalytic applications?

  • Cyclic degradation tests : Perform 5–10 reaction cycles under identical conditions, monitoring efficiency decay.
  • Post-test characterization : Use XRD and XPS to detect phase changes or surface contamination.
  • Control experiments : Include dark adsorption and radical scavenger tests (e.g., EDTA for h⁺, IPA for •OH) to isolate degradation mechanisms .

Methodological Recommendations

  • Literature Review : Use databases like Web of Science and SciFinder with keywords "this compound photocatalysis" + "synthesis" or "heterophase" to identify gaps .
  • Data Reproducibility : Archive raw XRD/UV-Vis data and synthesis logs in repositories like Zenodo, citing DOIs .
  • Ethical Compliance : Adhere to copyright laws when reusing figures or datasets, and disclose conflicts of interest (e.g., precursor supplier partnerships) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.